Retreversine
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
2-N-cyclohexyl-6-N-(4-morpholin-4-ylphenyl)-7H-purine-2,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N7O/c1-2-4-15(5-3-1)25-21-26-19-18(22-14-23-19)20(27-21)24-16-6-8-17(9-7-16)28-10-12-29-13-11-28/h6-9,14-15H,1-5,10-13H2,(H3,22,23,24,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCURSAGINSDQNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC3=C(C(=N2)NC4=CC=C(C=C4)N5CCOCC5)NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Reversine: A Technical Guide to its Discovery, Mechanism, and Application in Cellular Reprogramming
Foreword: This document provides a comprehensive technical overview of Reversine, a synthetic purine derivative instrumental in the field of cellular reprogramming. Initially identified through high-throughput screening, Reversine has garnered significant attention for its ability to induce dedifferentiation in lineage-committed cells and for its potential as an anti-cancer agent. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its history, mechanism of action, and the experimental protocols that underpin its study.
Discovery and History
Reversine, chemically known as 2-(4-morpholinoanilino)-6-cyclohexylaminopurine, was first identified by the research group of Peter G. Schultz at The Scripps Research Institute.[1][2] The discovery, published in 2004 in the Journal of the American Chemical Society, was the result of a high-throughput screen of a large library of synthetic compounds designed to identify molecules capable of inducing dedifferentiation in mammalian cells.[3] The initial experiments demonstrated that Reversine could reverse the differentiation of C2C12 myoblasts, a murine muscle precursor cell line, into a more primitive, multipotent progenitor state.[3][4] These dedifferentiated cells could then be induced to redifferentiate into other mesenchymal lineages, such as osteoblasts and adipocytes. This seminal work provided a proof-of-concept for the use of small molecules to manipulate cell fate, offering a powerful tool for regenerative medicine and the study of developmental biology.
Mechanism of Action
Reversine's biological effects are primarily attributed to its role as a potent inhibitor of several key protein kinases. Extensive research has elucidated a dual mechanism of action, targeting both Aurora kinases and Mitogen-activated protein kinase kinase 1 (MEK1).
Inhibition of Aurora Kinases
Reversine is a potent, ATP-competitive inhibitor of Aurora kinases A, B, and C. Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis and cytokinesis. Inhibition of Aurora B kinase, in particular, leads to defects in chromosome segregation and a failure of cytokinesis, resulting in the formation of polyploid cells. This disruption of the cell cycle is a key aspect of Reversine's activity, both in its dedifferentiation-inducing and anti-cancer effects.
Inhibition of MEK1
In addition to its effects on Aurora kinases, Reversine has been shown to inhibit MEK1, a central component of the Ras-Raf-MEK-ERK signaling pathway. The MEK/ERK pathway is a critical regulator of cell proliferation, differentiation, and survival. Inhibition of MEK1 by Reversine leads to a decrease in the phosphorylation of its downstream target, ERK1/2. This modulation of the MEK/ERK pathway is thought to contribute to the changes in gene expression and cell fate observed upon Reversine treatment.
Quantitative Data
The following tables summarize key quantitative data regarding the efficacy and activity of Reversine from various studies.
Table 1: Inhibitory Activity of Reversine against Protein Kinases
| Target Kinase | IC50 (nM) | Reference |
| Aurora A | 400 | |
| Aurora B | 500 | |
| Aurora C | 400 | |
| MEK1 | 8 | |
| Myosin II ATPase | 10 |
Table 2: Anti-proliferative Activity of Reversine in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| A549 | Non-Small Cell Lung Cancer | 4 | 72 | |
| H1299 | Non-Small Cell Lung Cancer | 20 | 72 | |
| H1435 | Non-Small Cell Lung Cancer | 0.9 | 72 | |
| H23 | Non-Small Cell Lung Cancer | 9.7 | 72 | |
| MNNG/HOS | Osteosarcoma | ~2-4 | 48 | |
| U-2 OS | Osteosarcoma | ~2-4 | 48 | |
| MG-63 | Osteosarcoma | ~2-4 | 48 | |
| AGS | Gastric Cancer | ~10 | 48 | |
| NCI-N87 | Gastric Cancer | ~10 | 48 | |
| KKU-100 | Cholangiocarcinoma | ~1-10 | 72 | |
| KKU-213A | Cholangiocarcinoma | ~0.6-5 | 72 | |
| KKU-213B | Cholangiocarcinoma | ~0.8-7 | 72 |
Experimental Protocols
This section provides detailed methodologies for key experiments involving Reversine.
Chemical Synthesis of Reversine
Reversine (2-(4-morpholinoanilino)-6-cyclohexylaminopurine) is synthesized from 2,6-dichloropurine through a two-step nucleophilic substitution. The first substitution occurs at the C6 position with cyclohexylamine, followed by a second substitution at the C2 position with 4-morpholinoaniline. While a detailed, step-by-step synthesis protocol is proprietary to specific research labs and commercial suppliers, the general scheme is as follows:
-
Step 1: Synthesis of 6-cyclohexylamino-2-chloropurine: 2,6-dichloropurine is reacted with cyclohexylamine in a suitable solvent (e.g., ethanol) with a base (e.g., triethylamine) under reflux conditions.
-
Step 2: Synthesis of Reversine: The product from Step 1 is then reacted with 4-morpholinoaniline in a high-boiling point solvent (e.g., N-methyl-2-pyrrolidone) at elevated temperatures.
-
Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.
C2C12 Myoblast Dedifferentiation Assay
This protocol describes the induction of dedifferentiation in C2C12 myoblasts using Reversine, followed by redifferentiation into osteogenic and adipogenic lineages.
-
Cell Seeding: Plate C2C12 myoblasts at a density of 6,000 cells/cm² in growth medium (DMEM with 10% FBS).
-
Reversine Treatment: After 24 hours, replace the medium with fresh growth medium containing 20 nM Reversine (dissolved in DMSO). A DMSO-only control should be run in parallel. Incubate the cells for 48 hours.
-
Induction of Redifferentiation:
-
Osteogenic Differentiation: After the 48-hour Reversine treatment, wash the cells with PBS and replace the medium with osteogenic induction medium (DMEM, 10% FBS, 50 µg/mL ascorbic acid, 0.1 µM dexamethasone, and 10 mM β-glycerophosphate).
-
Adipogenic Differentiation: Alternatively, for adipogenic differentiation, replace the medium with adipogenic induction medium (DMEM, 10% FBS, 0.5 mM isobutylmethylxanthine, 1 µM dexamethasone, and 10 µg/mL insulin).
-
-
Analysis: Culture the cells in the respective differentiation media for 6-14 days, replacing the medium every 2-3 days. Assess differentiation by:
-
Osteogenesis: Staining for alkaline phosphatase activity and Alizarin Red S staining for calcium deposits.
-
Adipogenesis: Staining for lipid droplets with Oil Red O.
-
Cell Viability and IC50 Determination
This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of Reversine on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with a serial dilution of Reversine (e.g., 0, 0.5, 1, 5, 10, 20 µM) for 24, 48, or 72 hours.
-
Viability Assay: After the incubation period, assess cell viability using a suitable method, such as the CCK-8 assay or MTT assay.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control. Plot the cell viability against the logarithm of the Reversine concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Cell Cycle Analysis
This protocol describes the analysis of cell cycle distribution in cells treated with Reversine using flow cytometry.
-
Cell Treatment: Plate cells in a 6-well plate and treat with the desired concentration of Reversine (e.g., 0, 1, 2, 4 µM) for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vitro Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of Reversine against a specific kinase, such as Aurora B.
-
Reaction Setup: In a microplate, combine the kinase buffer, the kinase enzyme (e.g., recombinant Aurora B), the kinase substrate (e.g., histone H3), and varying concentrations of Reversine.
-
Initiation of Reaction: Start the kinase reaction by adding ATP. Incubate at 30°C for a defined period (e.g., 30-60 minutes).
-
Detection of Kinase Activity: Measure the kinase activity by quantifying the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, including:
-
Radiolabeling: Using [γ-³²P]ATP and detecting the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based assays: Using commercially available kits that measure ADP production (e.g., ADP-Glo™ Kinase Assay).
-
-
Data Analysis: Determine the percentage of kinase inhibition at each Reversine concentration and calculate the IC50 value.
Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by Reversine.
Caption: Signaling pathways modulated by Reversine.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for studying the effects of Reversine on cell fate.
Caption: Experimental workflow for Reversine-induced dedifferentiation.
Conclusion
Reversine has emerged as a valuable chemical tool for manipulating cellular plasticity. Its well-defined mechanism of action, centered on the inhibition of Aurora kinases and MEK1, provides a molecular basis for its ability to induce dedifferentiation and inhibit cancer cell proliferation. The experimental protocols detailed in this guide offer a foundation for further investigation into the multifaceted activities of this remarkable small molecule. As research in regenerative medicine and oncology continues to advance, Reversine and its analogs are likely to remain at the forefront of efforts to control cell fate for therapeutic benefit.
References
Retreversine for Inducing Cell Plasticity: A Technical Guide
Introduction
Retreversine, a 2,6-disubstituted purine derivative, has emerged as a significant small molecule in the field of regenerative medicine due to its remarkable ability to induce cell plasticity. This technical guide provides an in-depth overview of this compound's core mechanisms, experimental protocols, and quantitative data for researchers, scientists, and drug development professionals. The document summarizes the current understanding of how this compound can reverse the fate of lineage-committed cells, offering a powerful tool for cell reprogramming and therapeutic applications.
Mechanism of Action
This compound induces cellular plasticity by modulating key signaling pathways that govern cell fate and differentiation. While the complete mechanism is still under investigation, several core pathways have been identified. The primary mode of action involves the inhibition of specific kinases, leading to a state of dedifferentiation where cells revert to a more primitive, multipotent state.[1][2]
Key Signaling Pathways
This compound's effects on cell plasticity are primarily attributed to its influence on the following signaling cascades:
-
MEK1/ERK1/2 Pathway Inhibition: this compound is known to inhibit Mitogen-activated protein kinase kinase 1 (MEK1), a key component of the extracellular signal-regulated kinase (ERK) pathway.[1] The ERK1/2 pathway is crucial for cell proliferation, differentiation, and survival.[3][4] By inhibiting MEK1, this compound dampens the downstream signaling of ERK1/2, which is often associated with maintaining a differentiated state. This inhibition is a critical step in allowing cells to re-enter a more plastic state.
-
ROCK Pathway Involvement: The Rho-associated coiled-coil containing protein kinase (ROCK) pathway, which plays a role in cytoskeleton dynamics and cell adhesion, is also implicated. There is evidence of crosstalk between the ROCK and ERK pathways, suggesting that this compound's effects may be mediated through a combined influence on these networks.
-
PI3K Pathway Activation: In some contexts, the activity of this compound may involve the activation of the PI3K signaling pathway, which is known to be involved in cell growth, proliferation, and survival.
-
Oct4 Activation: this compound treatment has been shown to activate the pluripotency-associated transcription factor Oct4. Oct4 is a master regulator of pluripotency, and its upregulation is a key indicator of a shift towards a more stem-like state.
The interplay of these pathways leads to significant changes in the cellular epigenome, including alterations in histone acetylation, which contributes to the opening of chromatin and the re-expression of pluripotency-associated genes.
Signaling Pathway Diagram
References
- 1. Reversine increases the plasticity of lineage-committed mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ERK1/2 MAP kinases in cell survival and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ERK1,2 Signalling Pathway along the Nephron and Its Role in Acid-base and Electrolytes Balance - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Retreversine in Cell Fate Reprogramming: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Retreversine, a 2,6-disubstituted purine analog, has emerged as a potent small molecule capable of inducing cell fate reprogramming. This technical guide provides a comprehensive overview of its core mechanisms, applications in directing cell lineage, and detailed protocols for its experimental use. This compound primarily functions as an inhibitor of Aurora kinases A and B, key regulators of mitosis. This inhibition leads to a cascade of cellular events, including G2/M phase cell cycle arrest and the formation of polyploid cells, which are intrinsically linked to a state of increased cellular plasticity. By modulating key signaling pathways such as the Transforming Growth Factor-beta (TGF-β), Wnt/β-catenin, and Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathways, this compound facilitates the dedifferentiation of somatic cells into a more primitive, multipotent state. This guide consolidates quantitative data on its efficacy, provides detailed experimental methodologies, and visualizes the underlying molecular pathways and workflows to serve as a critical resource for researchers in regenerative medicine and drug discovery.
Mechanism of Action: Aurora Kinase Inhibition and Cell Cycle Modulation
This compound's primary mechanism of action in cell fate reprogramming is its function as an ATP-competitive inhibitor of Aurora kinases, particularly Aurora A and Aurora B.[1] These serine/threonine kinases are crucial for the proper execution of mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[1][2]
By inhibiting Aurora kinases, this compound disrupts these processes, leading to two key cellular phenotypes that are closely associated with its reprogramming potential:
-
G2/M Phase Cell Cycle Arrest: Treatment with this compound induces an accumulation of cells in the G2/M phase of the cell cycle.[3] This arrest is a consequence of the disruption of mitotic progression.
-
Polyploidy: Inhibition of Aurora B kinase, in particular, leads to a failure of cytokinesis, the final step of cell division where the cytoplasm is divided to form two daughter cells. This results in the formation of enlarged, polyploid cells containing multiple sets of chromosomes.[4]
The induction of a G2/M arrest and polyploidy is thought to contribute to a state of heightened cellular plasticity, making the cells more amenable to reprogramming cues. This state is often accompanied by changes in the expression of key cell cycle regulators, such as an upregulation of p21(WAF1) and a downregulation of Cyclin B and CDK1.
Signaling Pathway Diagram: this compound's Mechanism of Action
References
- 1. Reversine, a novel Aurora kinases inhibitor, inhibits colony formation of human acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Aurora Kinase B activity disrupts development and differentiation of salivary glands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reversine induces cell cycle arrest, polyploidy, and apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 2,6-disubstituted purine reversine induces growth arrest and polyploidy in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Retreversine as a MEK1 Modulator: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retreversine, a purine derivative, has garnered attention in cellular biology and cancer research. Structurally related to Reversine, it is often utilized as an inactive control in studies investigating the effects of the latter. While Reversine has been identified as an inhibitor of several kinases, including Aurora B kinase and Monopolar spindle 1 (Mps1), its effects on the Mitogen-activated protein kinase kinase 1 (MEK1) have also been explored. This guide provides a comprehensive technical overview of the current understanding of this compound in the context of MEK1 signaling, with a focus on its mechanism of action, relevant signaling pathways, and experimental protocols for its investigation.
The Role of MEK1 in the MAPK/ERK Signaling Pathway
MEK1 is a dual-specificity protein kinase that plays a pivotal role in the Ras-Raf-MEK-ERK signaling cascade, a critical pathway that regulates a wide array of cellular processes including proliferation, differentiation, survival, and apoptosis. Dysregulation of this pathway is a hallmark of many human cancers, making its components, including MEK1, attractive targets for therapeutic intervention.
The activation of the MAPK/ERK pathway is initiated by extracellular signals, such as growth factors, which bind to and activate receptor tyrosine kinases (RTKs) at the cell surface. This triggers the activation of the small GTPase Ras, which in turn recruits and activates the Raf serine/threonine kinases (A-Raf, B-Raf, and C-Raf). Activated Raf then phosphorylates and activates MEK1 and its isoform MEK2. MEK1, in turn, phosphorylates and activates the extracellular signal-regulated kinases 1 and 2 (ERK1/2). Activated ERK1/2 can then translocate to the nucleus to phosphorylate and regulate the activity of numerous transcription factors, leading to changes in gene expression that drive cellular responses.
An In-depth Technical Guide to Retreversine-Induced Dedifferentiation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Retreversine, a 2,6-disubstituted purine derivative, has emerged as a significant small molecule in the field of regenerative medicine and cancer biology due to its remarkable ability to induce dedifferentiation in various somatic cell types. This technical guide provides a comprehensive overview of the core mechanisms, signaling pathways, and experimental protocols associated with this compound-induced cellular plasticity. By inhibiting key kinases such as Aurora B and MEK1, this compound orchestrates a complex series of cellular events, including cell cycle arrest and the re-expression of pluripotency-associated factors, ultimately reverting differentiated cells to a more progenitor-like state. This document is intended to serve as a detailed resource for researchers and professionals engaged in the study and application of cellular reprogramming for therapeutic purposes.
Mechanism of Action
This compound's primary mechanism of action involves the inhibition of several key protein kinases, leading to a cascade of events that culminate in cellular dedifferentiation. The two most prominent targets are Aurora B kinase and Mitogen-activated protein kinase kinase 1 (MEK1).
-
Aurora B Kinase Inhibition: this compound acts as a potent inhibitor of Aurora B kinase, a crucial regulator of mitosis, particularly in chromosome segregation and cytokinesis.[1] Inhibition of Aurora B leads to defects in cell division, often resulting in polyploidy and cell cycle arrest at the G2/M phase.[1][2] This disruption of the normal cell cycle is a critical step in initiating the dedifferentiation process.
-
MEK1 Inhibition: this compound also targets MEK1, a key component of the ERK/MAPK signaling pathway.[3] The ERK pathway is known to be involved in cell proliferation and differentiation.[4] By inhibiting MEK1, this compound effectively blocks the downstream phosphorylation of ERK1/2, a step that is crucial for maintaining the differentiated state in some cell lineages.
-
Upregulation of Pluripotency Factors: A significant consequence of this compound treatment is the upregulation of the pluripotency-associated transcription factor, Oct4. Oct4 is a master regulator of pluripotency in embryonic stem cells, and its re-expression in somatic cells is a hallmark of successful reprogramming.
-
Chromatin Remodeling: The process of dedifferentiation induced by this compound is also associated with significant changes in the epigenetic landscape of the cell. This includes alterations in histone modifications, such as increased histone H3 acetylation and decreased H3K9 methylation, which contribute to a more "open" chromatin state, allowing for the re-expression of pluripotency and progenitor cell genes.
Quantitative Data on this compound's Effects
The following tables summarize key quantitative data from various studies on this compound-induced dedifferentiation.
| Parameter | Cell Type | Concentration | Duration | Observed Effect | Reference |
| Optimal Concentration for Dedifferentiation | Bovine Fibroblasts | 5 µM | 4 days | Induction of multipotency and expression of progenitor markers. | |
| Cell Cycle Arrest | Human Breast Cancer Cells (MCF-7, MDA-MB-231) | Dose-dependent | - | Accumulation of cells in the G2/M phase and induction of polyploidy. | |
| Aurora Kinase Inhibition (IC50) | In vitro kinase assay | 0.5 µM | - | Inhibition of Aurora B kinase activity. | |
| MEK1 Inhibition (IC50) | In vitro kinase assay | >1.5 µmol/L | - | Inhibition of MEK1 kinase activity. | |
| Oct4 Expression | Bovine Fibroblasts | 5 µM | 4 days | Significant increase in Oct4 mRNA and protein expression. |
| Marker | Cell Type | Treatment | Change in Expression | Reference |
| Oct4 | Bovine Fibroblasts | 5 µM this compound for 4 days | Upregulated | |
| Sox2 | Bovine Fibroblasts | 5 µM this compound for 4 days | Not detected | |
| Nanog | Bovine Fibroblasts | 5 µM this compound for 4 days | Not detected | |
| MyoD | C2C12 Myoblasts | siRNA-mediated myogenin downregulation | Downregulated | |
| p-ERK1/2 | Osteosarcoma Cells | This compound | Decreased | |
| Phospho-Histone H3 (Ser10) | In vitro kinase assay | This compound (0.1 µM) | 50% inhibition |
Signaling Pathways in this compound-Induced Dedifferentiation
The dedifferentiation process initiated by this compound is governed by the modulation of specific signaling pathways. The primary pathways affected are the ERK/MAPK pathway and the Aurora B signaling pathway.
ERK/MAPK Signaling Pathway
This compound's inhibition of MEK1 directly impacts the ERK/MAPK signaling cascade, which is crucial for maintaining the differentiated phenotype in many cell types.
Aurora B Signaling Pathway and Cell Cycle Regulation
This compound's inhibition of Aurora B kinase disrupts the normal progression of the cell cycle, leading to G2/M arrest and polyploidy. This is a key initiating event in the dedifferentiation process.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to study this compound-induced dedifferentiation.
Cell Culture and this compound Treatment
Objective: To induce dedifferentiation in a somatic cell line (e.g., human dermal fibroblasts) using this compound.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Fibroblast growth medium (DMEM supplemented with 10% FBS, 1% penicillin-streptomycin)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
6-well tissue culture plates
Protocol:
-
Seed HDFs in 6-well plates at a density of 5 x 10^4 cells/well in fibroblast growth medium.
-
Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare the treatment medium: Add this compound to fresh fibroblast growth medium to a final concentration of 5 µM. For the control, add an equivalent volume of DMSO.
-
Aspirate the old medium from the cells and add 2 mL of the treatment or control medium to the respective wells.
-
Incubate the cells for 4 days, replacing the medium with fresh treatment or control medium every 48 hours.
-
After 4 days, wash the cells with PBS and proceed with downstream analysis (e.g., immunofluorescence, qPCR, cell cycle analysis).
Immunofluorescence Staining for Dedifferentiation Markers
Objective: To visualize the expression of dedifferentiation markers (e.g., Oct4) in this compound-treated cells.
Materials:
-
This compound-treated and control cells on coverslips in a 24-well plate
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.25% Triton X-100 in PBS)
-
Blocking buffer (5% goat serum in PBS)
-
Primary antibody (e.g., rabbit anti-Oct4)
-
Fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488)
-
DAPI (for nuclear counterstaining)
-
Mounting medium
Protocol:
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS for 5 minutes each.
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium and seal.
-
Visualize the staining using a fluorescence microscope.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
Objective: To quantify the expression levels of genes associated with pluripotency and differentiation.
Materials:
-
This compound-treated and control cells
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Gene-specific primers (e.g., for Oct4, Sox2, Nanog, and a housekeeping gene like GAPDH)
-
qPCR instrument
Protocol:
-
RNA Extraction: Isolate total RNA from treated and control cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix by combining SYBR Green master mix, forward and reverse primers for the gene of interest, and cDNA template.
-
qPCR Run: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression between the treated and control samples, normalized to the housekeeping gene.
Cell Cycle Analysis by Flow Cytometry
Objective: To analyze the distribution of cells in different phases of the cell cycle after this compound treatment.
Materials:
-
This compound-treated and control cells
-
Trypsin-EDTA
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Harvest the treated and control cells by trypsinization.
-
Wash the cells with cold PBS and centrifuge to obtain a cell pellet.
-
Fix the cells by resuspending the pellet in cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to model the cell cycle distribution and determine the percentage of cells in G0/G1, S, and G2/M phases.
Experimental and Logical Workflows
The following diagrams illustrate typical workflows for studying this compound-induced dedifferentiation and subsequent redifferentiation.
Conclusion
This compound stands as a powerful tool for inducing cellular dedifferentiation, offering significant potential for applications in regenerative medicine and disease modeling. Its well-defined mechanism of action, centered on the inhibition of Aurora B and MEK1 kinases, provides a clear basis for its effects on cell cycle and signaling pathways. This guide has provided a comprehensive overview of the technical aspects of this compound-induced dedifferentiation, including quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways. A thorough understanding of these principles is essential for researchers and drug development professionals seeking to harness the regenerative capabilities of this remarkable small molecule. Further research into the nuances of this compound's effects on different cell types and the optimization of redifferentiation protocols will continue to expand its therapeutic potential.
References
- 1. Transdifferentiating Fibroblasts into Neurons Protocol | Tocris Bioscience [tocris.com]
- 2. Reversine Increases the Plasticity of Long-Term Cryopreserved Fibroblasts to Multipotent Progenitor Cells through Activation of Oct4 [ijbs.com]
- 3. Neuronal transdifferentiation from human primary adult fibroblasts [protocols.io]
- 4. Dynamic Reprogramming of the Kinome In Response to Targeted MEK Inhibition In Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Retreversine in Regenerative Medicine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Regenerative medicine holds the promise of repairing, replacing, or regenerating damaged tissues and organs. A key strategy in this field is the manipulation of cellular plasticity, including the dedifferentiation of somatic cells into more primitive, multipotent states. Retreversine, a 2,6-disubstituted purine derivative, has emerged as a significant small molecule in this domain, capable of inducing dedifferentiation and enhancing the regenerative potential of various cell types. This technical guide provides an in-depth overview of the mechanisms, experimental protocols, and signaling pathways associated with this compound's role in regenerative medicine.
Mechanism of Action
This compound functions as a multi-kinase inhibitor, with its primary targets being Aurora B kinase and Mitogen-activated protein kinase kinase (MEK), a key component of the ERK signaling pathway. By inhibiting these kinases, this compound can modulate the cell cycle and promote a shift from a differentiated to a less-differentiated, more plastic state. This induced dedifferentiation allows cells to re-enter the cell cycle and subsequently be directed towards new differentiation lineages, a process with significant therapeutic potential.
Applications in Regenerative Medicine
This compound has demonstrated efficacy in promoting the regenerative potential of various cell types, with notable applications in cardiac and liver regeneration.
-
Cardiac Regeneration: this compound has been shown to enhance the conversion of dedifferentiated fat cells into mature cardiomyocytes. Studies have explored its use in protocols for differentiating human induced pluripotent stem cells (hiPSCs) into cardiomyocytes, a critical step for cell-based cardiac repair strategies.
-
Liver Regeneration: Research has indicated that this compound can play a role in liver regeneration models, contributing to the restoration of liver mass and function after injury.
-
Myogenic and Neuronal Lineages: this compound has been extensively studied for its ability to dedifferentiate C2C12 myoblasts, allowing them to redifferentiate into other mesenchymal lineages like osteoblasts and adipocytes, as well as transdifferentiate into neuronal lineages. It has also been used to reprogram human dermal fibroblasts, highlighting its broad potential in cellular reprogramming.
Quantitative Data on this compound's Effects
The following tables summarize quantitative data from various studies investigating the effects of this compound on gene expression and cell differentiation.
Table 1: Effect of this compound on Pluripotency and Differentiation Marker Gene Expression in Dedifferentiated Fat (DFAT) Cells
| Gene | Treatment Group | Mean Gene Expression (Arbitrary Units) | Fold Change vs. Control |
| Oct4 | Control (K) | 1.25 | 1.00 |
| REV10 (10 nM) | 0.25 | 0.20 | |
| REV20 (20 nM) | 0.20 | 0.16 | |
| REV40 (40 nM) | 0.15 | 0.12 | |
| Brachyury | Control (K) | 0.80 | 1.00 |
| REV10 (10 nM) | 0.65 | 0.81 | |
| REV20 (20 nM) | 0.70 | 0.88 | |
| REV40 (40 nM) | 0.60 | 0.75 | |
| Flk-1 | Control (K) | 2.50 | 1.00 |
| REV10 (10 nM) | 7.50 | 3.00 | |
| REV20 (20 nM) | 5.00 | 2.00 | |
| REV40 (40 nM) | 7.50 | 3.00 |
Data adapted from studies on the conversion of DFAT cells into cardiomyocytes.[1]
Table 2: Efficiency of Fibroblast to Cardiomyocyte-like Cell Reprogramming
| Reprogramming Factors | Efficiency (%) |
| Gata4, Mef2c, Tbx5 (GMT) | ~0.004 - 1 |
| GMT + MyoD transactivation domain | ~3.5 |
| GMT + ESRRG, MESP1, Myocardin, ZFPM2 | Low, with ~20% showing Ca2+ transients |
Note: While not all studies directly use this compound, this table provides context for the efficiencies of direct reprogramming strategies that could potentially be enhanced by small molecules like this compound.[2][3][4][5]
Table 3: C2C12 Myoblast Differentiation and Proliferation Markers
| Treatment/Condition | Metric | Result |
| GASP-2 overexpression | Myotube formation (72h) | 15% increase |
| GASP-2 overexpression | Myotube formation (96h) | 17% increase |
| GASP-2 overexpression | Myogenin expression (24h, 48h) | 10-fold increase |
| Gasp-2 knockdown | Fusion index (72h) | ~40% decrease |
| Gasp-2 knockdown | Fusion index (96h) | ~60% decrease |
| Gasp-2 knockdown | Myogenin expression (72h, 96h) | 50% decrease |
Note: This table illustrates the modulation of myogenesis through factors that could be synergistic with this compound's dedifferentiation effects.
Experimental Protocols
Protocol 1: Dedifferentiation of C2C12 Myoblasts with this compound
-
Cell Culture: Culture C2C12 myoblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Induction of Differentiation (Optional Pre-treatment): To induce myotube formation, allow C2C12 myoblasts to reach 80-90% confluency, then switch to differentiation medium (DMEM with 2% horse serum). Culture for 3-5 days.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Treat the C2C12 cells (either myoblasts or differentiated myotubes) with this compound at a final concentration of 5 µM in the culture medium.
-
Incubate the cells with this compound for 4-7 days. Replace the medium with fresh this compound-containing medium every 2 days.
-
-
Assessment of Dedifferentiation:
-
Morphological Analysis: Observe changes in cell morphology from elongated myotubes to smaller, more rounded progenitor-like cells using phase-contrast microscopy.
-
Gene Expression Analysis (qPCR): Analyze the expression of myogenic markers (e.g., MyoD, Myogenin) and pluripotency-associated markers (e.g., Nanog, Oct4).
-
Immunofluorescence: Stain for muscle-specific proteins (e.g., myosin heavy chain) to confirm the loss of differentiated phenotype.
-
Protocol 2: Reprogramming of Human Dermal Fibroblasts
-
Cell Culture: Culture human dermal fibroblasts in fibroblast medium (e.g., DMEM with 10% FBS) on gelatin-coated plates.
-
This compound Treatment:
-
When fibroblasts reach 70-80% confluency, replace the medium with fibroblast medium containing this compound at a concentration of 0.5-5 µM.
-
Culture the cells in the presence of this compound for 7-14 days, changing the medium every 2-3 days.
-
-
Induction of Redifferentiation (e.g., towards Cardiomyocytes):
-
Following this compound treatment, switch to a cardiac differentiation medium. A common approach involves the sequential addition of activators of Wnt signaling (e.g., CHIR99021) followed by inhibitors of Wnt signaling (e.g., IWP2).
-
The specific timing and concentrations of these small molecules should be optimized.
-
-
Analysis of Reprogramming and Differentiation:
-
Flow Cytometry (FACS): Analyze the expression of cell surface markers associated with pluripotency (e.g., SSEA-4) and cardiac lineages (e.g., SIRPA, VCAM1).
-
Quantitative PCR (qPCR): Measure the expression levels of fibroblast markers (e.g., Collagen I), pluripotency genes (e.g., OCT4, NANOG), and cardiac-specific genes (e.g., TNNT2, NKX2-5).
-
Functional Assays: Observe for spontaneous contractions in differentiated cardiomyocyte-like cells and perform calcium transient imaging.
-
Signaling Pathways and Visualizations
This compound's effects are primarily mediated through the inhibition of the Aurora B kinase and MEK/ERK signaling pathways.
Aurora B Kinase Signaling Pathway
Aurora B is a key regulator of mitosis, particularly in chromosome segregation and cytokinesis. Its inhibition by this compound can lead to cell cycle arrest and endoreduplication, which may contribute to the dedifferentiation process by creating a cellular state more amenable to reprogramming.
MEK/ERK Signaling Pathway
The MEK/ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Inhibition of this pathway by this compound can suppress the differentiated state and promote pluripotency, facilitating the reprogramming of somatic cells.
Experimental Workflow for Assessing this compound-Induced Cellular Plasticity
The following diagram outlines a general workflow for investigating the effects of this compound on cellular plasticity.
References
- 1. Myoblast differentiation of C2C12 cell may related with oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Accelerated direct reprogramming of fibroblasts into cardiomyocyte-like cells with the MyoD transactivation domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct Reprogramming of Fibroblasts into Functional Cardiomyocytes by Defined Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reprogramming Fibroblasts into Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct cardiac reprogramming comes of age: recent advance and remaining challenges - PMC [pmc.ncbi.nlm.nih.gov]
Retreversine as a Competitive Antagonist of the A3 Adenosine Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Retreversine, a 2,6,9-trisubstituted purine, has been identified as a competitive antagonist of the A3 adenosine receptor (A3AR), a G protein-coupled receptor implicated in a variety of physiological and pathological processes. This technical guide provides an in-depth overview of the core pharmacology of this compound in relation to A3AR antagonism. It includes a summary of its binding affinity, detailed experimental protocols for its characterization, and a description of the key signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working on A3AR-targeted therapeutics.
Introduction to this compound and the A3 Adenosine Receptor
The A3 adenosine receptor (A3AR) is a member of the P1 family of purinergic receptors and is coupled to inhibitory G proteins (Gαi/o). Its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (camp) levels. This modulation of cAMP initiates a cascade of downstream signaling events, including the regulation of the PI3K/Akt and MAPK/ERK pathways, which are crucial in cell survival, proliferation, and inflammation.
This compound, scientifically known as 2-(4-morpholinoanilino)-6-cyclohexylamino-9-methylpurine, has emerged as a molecule of interest due to its ability to competitively block the A3AR. Understanding the specifics of this antagonism is vital for its potential therapeutic applications.
Quantitative Data: this compound's A3AR Antagonism
The antagonistic properties of this compound at the human A3 adenosine receptor have been quantified through radioligand binding and functional assays.
| Parameter | Value | Assay Type | Cell Line | Radioligand | Reference |
| Ki | 660 nM (0.66 µM) | Radioligand Binding | CHO | [125I]I-AB-MECA | [1][2] |
| KB | 466 nM | Functional Assay (Schild Analysis) | CHO | - | [1][2] |
Table 1: Quantitative analysis of this compound's antagonism at the human A3 adenosine receptor. Ki represents the inhibition constant from binding assays, and KB represents the dissociation constant of the antagonist from functional assays.
Signaling Pathways Modulated by this compound
As a competitive antagonist, this compound blocks the binding of endogenous adenosine and synthetic agonists to the A3AR, thereby inhibiting the initiation of downstream signaling cascades.
Inhibition of Adenylyl Cyclase
The primary mechanism of A3AR signaling is the Gαi/o-mediated inhibition of adenylyl cyclase. By blocking agonist binding, this compound prevents this inhibition, leading to a relative increase in intracellular cAMP levels compared to the agonist-stimulated state.
Modulation of PI3K/Akt and MAPK/ERK Pathways
The downstream consequences of A3AR activation often involve the PI3K/Akt and MAPK/ERK signaling pathways. A3AR agonists have been shown to influence these pathways, and by antagonizing the receptor, this compound is predicted to counteract these effects. For instance, in contexts where A3AR activation leads to the phosphorylation and activation of Akt and ERK, this compound would be expected to inhibit these events.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize this compound's antagonism at the A3AR.
Radioligand Binding Assay (Competitive)
This protocol determines the binding affinity (Ki) of this compound for the A3AR.
-
Objective: To determine the concentration of this compound that displaces 50% of a specific radioligand from the A3AR (IC50), and to calculate the Ki value.
-
Materials:
-
Cell membranes from CHO cells stably expressing the human A3AR.
-
Radioligand: [125I]I-AB-MECA.
-
Non-specific binding control: A high concentration of a known A3AR agonist (e.g., 10 µM IB-MECA).
-
This compound stock solution.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add cell membranes, [125I]I-AB-MECA (at a concentration near its Kd), and either this compound dilution, assay buffer (for total binding), or non-specific binding control.
-
Incubate at room temperature for 2 hours.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters three times with ice-cold wash buffer.
-
Place filters in scintillation vials with scintillation fluid.
-
Quantify radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay (Antagonist Mode)
This protocol determines the functional antagonism (KB) of this compound by measuring its ability to reverse agonist-induced inhibition of cAMP production.
-
Objective: To determine the concentration of this compound required to shift the agonist dose-response curve and to calculate the KB value through Schild analysis.
-
Materials:
-
CHO cells stably expressing the human A3AR.
-
A3AR agonist (e.g., Cl-IB-MECA).
-
This compound stock solution.
-
Forskolin (to stimulate adenylyl cyclase).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA).
-
-
Procedure:
-
Seed CHO-A3AR cells in a 96-well plate and grow to confluence.
-
Pre-incubate cells with various concentrations of this compound or vehicle control in the presence of a phosphodiesterase inhibitor for 15-30 minutes.
-
Add a range of concentrations of the A3AR agonist (Cl-IB-MECA) to the wells.
-
Add a fixed concentration of forskolin to all wells to stimulate cAMP production.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells.
-
Measure the intracellular cAMP concentration using a suitable detection kit.
-
Plot the agonist dose-response curves in the absence and presence of different concentrations of this compound.
-
Perform Schild regression analysis to determine the KB value. A linear Schild plot with a slope of 1 is indicative of competitive antagonism.
-
Conclusion
This compound is a moderately potent, competitive antagonist of the A3 adenosine receptor. Its ability to block A3AR-mediated signaling pathways provides a valuable tool for researchers investigating the physiological and pathophysiological roles of this receptor. The data and protocols presented in this guide offer a comprehensive resource for the further study and potential therapeutic development of this compound and other A3AR antagonists. Further research is warranted to fully elucidate the downstream consequences of this compound-mediated A3AR blockade in various cellular contexts.
References
Methodological & Application
Application Notes and Protocols for Retreversine Treatment in Fibroblast Reprogramming
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retreversine, a 2,6-disubstituted purine analog, has been identified as a small molecule capable of inducing dedifferentiation in various somatic cell types, including fibroblasts. It promotes cellular plasticity by modulating key signaling pathways and epigenetic states, offering a potential tool for cellular reprogramming strategies. These application notes provide a summary of the known effects of this compound on fibroblasts and a detailed, proposed protocol for inducing a multipotent progenitor-like state from fibroblast populations. This protocol is based on published findings and established cell culture techniques.
Principle
This compound treatment has been shown to increase the plasticity of fibroblasts, leading to the activation of pluripotency-associated genes such as Oct4.[1] The underlying mechanism involves the modulation of epigenetic markers, specifically an increase in histone H3 lysine 9 acetylation (acH3K9) and a decrease in its methylation (meH3K9).[1] Furthermore, this compound has been observed to decrease the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a key component of the MAPK signaling pathway.[2] This combined action on both the epigenome and critical signaling pathways contributes to the reversal of the differentiated state, pushing fibroblasts towards a more plastic, multipotent progenitor state.
Data Presentation
Table 1: Summary of Quantitative Data on this compound-Induced Changes in Fibroblasts
| Parameter | Cell Type | This compound Concentration | Treatment Duration | Observed Effect | Reference |
| Histone H3K9 Acetylation (acH3K9) | Fibroblasts | Not specified | Not specified | 76.34% ± 3.84% increase | [1] |
| Histone H3K9 Methylation (meH3K9) | Fibroblasts | Not specified | Not specified | 43.23% ± 5.34% decrease | [1] |
| Oct4 Expression | Fibroblasts | Not specified | 4 days | Upregulation | |
| ERK Phosphorylation | Fibroblasts | Not specified | Not specified | Decrease |
Note: Specific concentrations and durations were not detailed in the available search results and may require optimization.
Experimental Protocols
Protocol 1: Induction of a Multipotent Progenitor State in Human Dermal Fibroblasts using this compound
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Fibroblast Culture Medium: DMEM (High Glucose, GlutaMAX™), 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 1% MEM Non-Essential Amino Acids (NEAA)
-
This compound (dissolved in DMSO to create a stock solution)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
0.05% Trypsin-EDTA
-
Cell culture plates/flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Fibroblast Culture:
-
Culture Human Dermal Fibroblasts in Fibroblast Culture Medium.
-
Passage cells upon reaching 80-90% confluency. For routine passaging, wash cells with PBS, detach with 0.05% Trypsin-EDTA, neutralize with Fibroblast Culture Medium, centrifuge, and re-seed at a 1:3 to 1:5 ratio.
-
-
Seeding for this compound Treatment:
-
The day before starting the treatment, seed HDFs onto the desired culture plates (e.g., 6-well plates) at a density of 5 x 10^4 cells/cm².
-
Allow cells to attach and spread overnight in the incubator.
-
-
This compound Treatment:
-
Prepare Fibroblast Culture Medium containing the desired final concentration of this compound. Initial optimization experiments are recommended, with a suggested starting range of 0.5 µM to 5 µM. A vehicle control (DMSO) should be run in parallel.
-
Aspirate the old medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells for 4 to 6 days.
-
Change the medium every 48 hours with fresh this compound-containing medium.
-
-
Post-Treatment Analysis:
-
After the treatment period, the cells can be analyzed for changes in morphology, gene expression, and protein levels.
-
Immunocytochemistry: Fix cells and stain for pluripotency markers such as OCT4.
-
RT-PCR/Western Blotting: Lyse cells to extract RNA or protein and analyze the expression of pluripotency-associated genes (e.g., OCT4, SOX2, NANOG) and changes in histone modifications (acH3K9, meH3K9).
-
-
Assessment of Multipotency (Optional):
-
Following this compound removal, culture the cells in differentiation-inducing media for various lineages (e.g., osteogenic, adipogenic) to assess their multipotent potential.
-
Visualizations
Signaling Pathway Diagram
Caption: this compound signaling pathway in fibroblasts.
Experimental Workflow Diagram
Caption: Experimental workflow for this compound treatment.
Disclaimer
The provided protocol is a proposed methodology based on the available scientific literature. Researchers should perform their own optimization experiments to determine the ideal this compound concentration, treatment duration, and other culture conditions for their specific fibroblast cell lines and experimental goals. This document is intended for research use only.
References
Optimal Retreversine Concentration for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retreversine, a 2,6-disubstituted purine analog, is a versatile small molecule with a dual role in cell biology. It was initially identified for its ability to induce dedifferentiation in lineage-committed cells, promoting a more plastic, progenitor-like state. Subsequent research has revealed its potent cytotoxic effects against various cancer cell lines, highlighting its potential as an anti-cancer therapeutic. This document provides detailed application notes and protocols for utilizing this compound in cell culture experiments, with a focus on optimizing its concentration for different cellular outcomes. The information presented is curated from peer-reviewed scientific literature to guide researchers in effectively applying this compound in their studies.
Data Presentation: this compound Concentration and Cellular Effects
The optimal concentration of this compound is highly dependent on the cell type and the desired biological effect. The following table summarizes quantitative data from various studies to provide a starting point for experimental design.
| Cell Type | This compound Concentration | Exposure Duration | Observed Effect |
| Human Mesenchymal Stem Cells (hMSCs) | 50 nM | Pre-treatment | Increased differentiation potential towards osteoblasts, smooth and skeletal muscle cells.[1] |
| Ovine Fetal Bone Marrow MSCs | 600 nM | Not Specified | Significantly increased nanog gene expression, indicating enhanced plasticity.[2] |
| Ovine Fetal Bone Marrow MSCs | 1200 nM (1.2 µM) | 24 hours | Significantly decreased cell proliferation.[2] |
| Bovine Fibroblasts | 5 µM | Not Specified | Increased plasticity and redifferentiation into osteocytes, adipocytes, neurons, and hepatocytes.[2] |
| Human Gastric Cancer Cells (AGS, NCI-N87) | 10 µM - 20 µM | 24 and 48 hours | Significant inhibition of cell viability in a dose-dependent manner.[3] |
| Human Osteosarcoma Cells | Concentration-dependent | 24 and 48 hours | Inhibition of cell proliferation and induction of apoptosis. |
| Acute Lymphoblastic Leukemia (ALL) Cells | Dose- and time-dependent | Not Specified | Reduced cell viability. |
| Annulus Fibrosus Cells | > 5 µM (10 and 20 µM) | 96 hours | Decreased proliferation. |
| NIH-3T3 Fibroblast Cells | 10 µM | Not Specified | No observed toxicity or reduction in cell proliferation. |
Signaling Pathways Modulated by this compound
This compound exerts its effects by inhibiting key cellular kinases, primarily Aurora kinases and Mitogen-activated protein kinase kinase 1 (MEK1). Understanding these pathways is crucial for interpreting experimental results.
Aurora Kinase B Signaling Pathway
This compound's anti-proliferative and cytotoxic effects are largely attributed to its inhibition of Aurora kinase B, a key regulator of mitosis. Inhibition of this pathway leads to defects in chromosome segregation and cytokinesis, ultimately triggering cell cycle arrest and apoptosis in cancer cells.
MEK1/ERK Signaling Pathway
This compound has also been shown to inhibit MEK1, a central component of the RAS/RAF/MEK/ERK signaling cascade. This pathway is critical for cell proliferation, differentiation, and survival. Inhibition of MEK1 by this compound can contribute to its anti-cancer effects.
Experimental Protocols
The following protocols are generalized methodologies and should be optimized for specific cell lines and experimental conditions.
Protocol 1: Enhancing Mesenchymal Stem Cell (MSC) Differentiation Potential
This protocol describes the pre-treatment of MSCs with a low concentration of this compound to enhance their subsequent differentiation into various lineages.
Materials:
-
Human Mesenchymal Stem Cells (hMSCs)
-
MSC expansion medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Differentiation induction media (osteogenic, adipogenic, or chondrogenic)
-
Phosphate Buffered Saline (PBS)
-
Tissue culture flasks/plates
-
Standard cell culture equipment
Workflow:
Procedure:
-
Cell Seeding: Plate hMSCs in a T-75 flask and culture in MSC expansion medium until they reach 70-80% confluency.
-
This compound Pre-treatment:
-
Prepare a working solution of 50 nM this compound in MSC expansion medium from a concentrated stock.
-
Aspirate the old medium from the cells and add the this compound-containing medium.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Washing:
-
After 24 hours, aspirate the this compound-containing medium.
-
Gently wash the cell monolayer twice with sterile PBS.
-
-
Induction of Differentiation:
-
Add the appropriate differentiation induction medium (e.g., osteogenic medium containing dexamethasone, β-glycerophosphate, and ascorbic acid).
-
Culture the cells for the recommended duration for the specific lineage (typically 14-21 days), changing the medium every 2-3 days.
-
-
Analysis: After the differentiation period, assess the differentiation outcome using appropriate staining methods (e.g., Alizarin Red S for osteogenesis, Oil Red O for adipogenesis) and/or gene expression analysis (e.g., RT-qPCR for lineage-specific markers).
Protocol 2: Cytotoxicity Assay in Cancer Cell Lines
This protocol outlines the use of the MTT assay to determine the cytotoxic effects of this compound on an adherent cancer cell line.
Materials:
-
Adherent cancer cell line (e.g., AGS, NCI-N87)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well tissue culture plates
-
Multichannel pipette
-
Microplate reader
Workflow:
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cancer cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium to achieve final concentrations ranging from 0.5 µM to 20 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the respective this compound dilutions or control medium.
-
Incubate for 24 or 48 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Conclusion
This compound is a powerful tool in cell culture research, with its effects being highly concentration-dependent. Low nanomolar concentrations can enhance the plasticity and differentiation potential of stem cells, while micromolar concentrations exhibit potent cytotoxicity against cancer cells. The protocols provided herein serve as a foundation for researchers to explore the diverse applications of this compound. It is imperative to empirically determine the optimal concentration and exposure time for each specific cell type and experimental goal to ensure reproducible and meaningful results. Careful consideration of the underlying signaling pathways will further aid in the interpretation of experimental outcomes and the design of future studies.
References
- 1. Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Direct Reprogramming of Adult Human Fibroblasts to Functional Neurons under Defined Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Delivery of Small Molecules in Cellular Reprogramming and Differentiation
A Note on "Retreversine": The term "this compound" is not standardly used to refer to a single, specific chemical entity in the context of cell biology. However, the name bears a strong resemblance to Reversine , a well-documented small molecule used to induce cellular dedifferentiation. Additionally, searches for related compounds in the field of cell signaling and differentiation sometimes lead to TAK-875 (Fasiglifam) , a GPR40 agonist. To provide a comprehensive resource, these application notes will cover protocols and techniques for both of these distinct compounds.
Part 1: Reversine
Application Notes
Reversine is a 2,6-disubstituted purine derivative (CAS 656820-32-5) that has garnered significant interest for its ability to induce dedifferentiation in lineage-committed cells.[1][2] This property allows researchers to revert mature cells, such as myoblasts, into more primitive, multipotent progenitor cells.[3][4] These progenitor cells can then be re-differentiated along new lineage pathways, including into osteoblasts and adipocytes.[4]
The primary mechanism of action for Reversine is the inhibition of several key cellular kinases. It is a potent, ATP-competitive inhibitor of Aurora kinases A, B, and C, which are crucial for the regulation of mitosis. By inhibiting Aurora kinases, Reversine can cause failures in cytokinesis, leading to polyploidy, and can induce cell cycle arrest and apoptosis, particularly in cancer cells. Reversine also inhibits the mitotic spindle checkpoint kinase, Monopolar Spindle 1 (MPS1), and acts as an antagonist at the A3 adenosine receptor. This multi-target profile makes it a powerful tool for studying cell cycle control and plasticity.
Quantitative Data
The following tables summarize key quantitative parameters for Reversine based on published literature.
Table 1: Inhibitory Concentrations (IC50) of Reversine for Key Kinase Targets
| Target Kinase | IC50 Value (nM) | Reference |
| Aurora A | 400 | |
| Aurora B | 500 | |
| Aurora C | 400 | |
| MPS1 (full-length) | 2.8 | |
| MPS1 (kinase domain) | 6 | |
| MEK1 | >1500 | |
| Nonmuscle Myosin II | 350 |
Table 2: Effective Concentrations of Reversine in Cell Culture Applications
| Application | Cell Type | Concentration (µM) | Duration | Observed Effect | Reference |
| Dedifferentiation | C2C12 Myoblasts | 5 | 4 days | Conversion to stem cell progenitors | |
| Apoptosis Induction | Gastric Cancer Cells | 10 - 20 | 24-48 hours | Significant decrease in cell viability | |
| Cell Cycle Analysis | HCT116, HL60 | 5 | 12-24 hours | Inhibition of Histone H3 phosphorylation | |
| Proliferation Inhibition | Cholangiocarcinoma Cells | 0.62 - 10 | 24-72 hours | IC50 range for cell viability reduction |
Experimental Protocols
Protocol 1: Preparation of Reversine Stock Solution
-
Materials:
-
Reversine powder (CAS 656820-32-5)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), prepare a 10 mM stock solution of Reversine. For a final volume of 1 mL, add 2.54 mg of Reversine (Molecular Weight: 393.49 g/mol ) to 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may be required if solubility is an issue.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the stock solution aliquots at -20°C for up to 2 years or at -80°C for up to 1 year for maximum stability.
-
Protocol 2: Delivery of Reversine to Adherent Cells for Dedifferentiation
-
Materials:
-
Target adherent cells (e.g., C2C12 myoblasts)
-
Complete cell culture medium appropriate for the cell line
-
Cell culture plates or flasks
-
10 mM Reversine stock solution in DMSO
-
Phosphate-buffered saline (PBS), sterile
-
-
Procedure:
-
Cell Seeding: Plate the target cells in a culture vessel at a density that will allow for several days of treatment without reaching over-confluence. Allow cells to adhere and recover for 24 hours in a 37°C, 5% CO2 incubator.
-
Preparation of Working Medium: Prepare the Reversine-containing medium. For a final concentration of 5 µM, dilute the 10 mM stock solution 1:2000 in the complete cell culture medium. For example, add 5 µL of 10 mM Reversine stock to 10 mL of medium.
-
Control Preparation: Prepare a vehicle control medium by adding the same volume of DMSO to an equivalent volume of culture medium (e.g., 5 µL of DMSO in 10 mL of medium).
-
Cell Treatment: Aspirate the old medium from the cells. Wash once with sterile PBS. Add the prepared Reversine-containing medium (or vehicle control medium) to the cells.
-
Incubation and Monitoring: Return the cells to the incubator. Culture for the desired duration (e.g., 4 days for C2C12 dedifferentiation). Refresh the Reversine-containing medium every 48 hours. Monitor the cells daily for morphological changes.
-
Downstream Analysis: After the treatment period, harvest the cells for analysis of dedifferentiation markers (e.g., gene expression of stem cell markers) or for re-differentiation experiments.
-
Visualizations
Part 2: TAK-875 (Fasiglifam)
Application Notes
TAK-875 (Fasiglifam) is a selective agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). Its CAS number is 1000413-72-8. The primary therapeutic goal for TAK-875 was the treatment of type 2 diabetes, as GPR40 is highly expressed in pancreatic β-cells and mediates insulin secretion in response to fatty acids. TAK-875 enhances glucose-dependent insulin secretion, meaning it has a lower risk of causing hypoglycemia compared to other insulin secretagogues.
The mechanism of action involves the activation of the Gqα signaling pathway upon binding to GPR40. This leads to the production of inositol monophosphate and an increase in intracellular calcium concentrations, which are key steps in triggering insulin vesicle fusion and release. While its development for diabetes was halted due to concerns about liver safety, TAK-875 remains a valuable tool for researchers studying GPR40 signaling and its role in various cellular processes. Its application in directed cell differentiation is less explored but holds potential given the role of G-protein coupled receptors and calcium signaling in cell fate decisions.
Quantitative Data
Table 3: Bioactivity and In Vitro Efficacy of TAK-875
| Parameter | Value | Cell Type / Condition | Reference |
| EC50 (GPR40 agonism) | 72 nM | CHO-hGPR40 cells | |
| Effective Concentration | 10 µM | INS-1 833/15 cells, rat islets | |
| Cytotoxicity (IC50) | >50 µM | HepG2 cells (24h) | |
| In Vivo Efficacy | 1 - 10 mg/kg (p.o.) | N-STZ-1.5 diabetic rats |
Experimental Protocols
Protocol 3: Preparation of TAK-875 Stock Solution
-
Materials:
-
TAK-875 (Fasiglifam) powder (CAS 1000413-72-8)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
In a sterile environment, prepare a stock solution (e.g., 10 mM or 30 mg/mL). For a 10 mM stock, dissolve 5.25 mg of TAK-875 (Molecular Weight: 524.6 g/mol ) in 1 mL of DMSO.
-
Vortex until fully dissolved.
-
Aliquot into sterile, single-use tubes and store at -20°C for up to 4 years.
-
Protocol 4: Delivery of TAK-875 to Target Cells for GPR40 Activation
-
Materials:
-
Target cells expressing GPR40 (e.g., INS-1 insulinoma cells, HepG2 cells)
-
Complete cell culture medium
-
Cell culture plates or flasks
-
10 mM TAK-875 stock solution in DMSO
-
Assay-specific reagents (e.g., for measuring intracellular calcium or insulin secretion)
-
-
Procedure:
-
Cell Seeding: Plate cells at an appropriate density for the intended downstream assay and allow them to adhere for 24 hours.
-
Preparation of Working Medium: Dilute the 10 mM TAK-875 stock solution in the appropriate cell culture medium to the desired final concentration (e.g., 10 µM for insulin secretion studies). Also, prepare a vehicle control medium with an equivalent concentration of DMSO.
-
Cell Treatment: Remove the existing medium and replace it with the TAK-875-containing medium or the vehicle control medium.
-
Incubation: Incubate the cells for the time specified by the experimental design (e.g., 24-72 hours for cytotoxicity or prolonged exposure studies).
-
Analysis: Perform the desired assay, such as measuring changes in intracellular calcium, quantifying insulin secretion via ELISA, or assessing cell viability with an MTT or WST-1 assay.
-
Visualizations
Advanced Delivery Techniques: A Note on Nanoparticle Formulations
While the protocols above describe direct delivery of small molecules dissolved in DMSO, advanced drug delivery systems can offer significant advantages, such as improved solubility, stability, and targeted delivery, potentially reducing off-target toxicity. Though no specific nanoparticle formulations for Reversine or TAK-875 were identified in the literature search, the following outlines a general approach for their encapsulation.
Conceptual Protocol: Encapsulation in PLGA Nanoparticles
Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer widely used for drug delivery. A multiple emulsion solvent evaporation method could be adapted to encapsulate small molecules like Reversine or TAK-875.
-
Primary Emulsion: Dissolve the small molecule (Reversine or TAK-875) and PLGA polymer in an organic solvent like dichloromethane. This organic phase is then emulsified in an aqueous solution containing a surfactant, creating an oil-in-water (o/w) emulsion.
-
Secondary Emulsion: This primary emulsion is then further emulsified in a larger aqueous phase, creating a water-in-oil-in-water (w/o/w) or oil-in-water-in-oil (o/w/o) multiple emulsion.
-
Solvent Evaporation: The organic solvent is removed by evaporation, causing the PLGA to precipitate and form solid nanoparticles with the drug encapsulated within.
-
Purification and Characterization: The resulting nanoparticles would be collected by centrifugation, washed to remove excess surfactant and unencapsulated drug, and then characterized for size, surface charge, drug loading efficiency, and in vitro release kinetics.
Such nanoparticle formulations could provide sustained release of the compound, maintaining a more stable concentration in the cell culture medium over time and potentially enhancing biological effects. Further surface modification with targeting ligands could also enable cell-specific delivery in co-culture or in vivo models.
References
Application Notes and Protocols for Cellular Reprogramming Using Retreversine in Combination with Other Small Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular reprogramming, the conversion of one specialized cell type into another, holds immense promise for regenerative medicine, disease modeling, and drug discovery. While transcription factor-based methods were revolutionary, they carry risks associated with genetic modification. Chemical reprogramming, using cocktails of small molecules, offers a promising alternative that is potentially safer, more controllable, and cost-effective.[1][2][3]
Retreversine (also known as Reversine) is a 2,6-disubstituted purine analog that has been identified as a key facilitator of cellular dedifferentiation.[4][5] It induces lineage-committed cells to revert to a more plastic, multipotent progenitor state, making them receptive to subsequent differentiation cues. This compound primarily functions by promoting cellular plasticity, up-regulating key pluripotency-associated genes like Oct4, and modulating critical signaling pathways. This document provides detailed application notes and a synthesized protocol for using this compound in combination with other small molecules to achieve cellular reprogramming.
Principle of Action
Successful chemical reprogramming relies on the coordinated modulation of multiple cellular processes. A typical small molecule cocktail targets three main areas:
-
Epigenetic Remodeling: Erasing the epigenetic memory of the starting somatic cell to allow a new gene expression program to be established.
-
Signaling Pathway Modulation: Activating pathways that promote pluripotency (e.g., Wnt) and inhibiting pathways that maintain the differentiated state (e.g., TGF-β).
-
Metabolic Switching & Cell Survival: Facilitating the metabolic shift from oxidative phosphorylation to glycolysis, characteristic of pluripotent cells, and ensuring cell viability during the stressful reprogramming process.
This compound contributes significantly to the first two areas by inducing a dedifferentiated state and appears to function, in part, by influencing the TGF-β pathway and inducing histone modifications. When combined with other molecules that target complementary pathways, it can synergistically drive the complex process of cell fate conversion.
Data Summary: Key Small Molecules in Reprogramming
The following table summarizes the functions and typical working concentrations of small molecules commonly used in chemical reprogramming cocktails, including this compound.
| Small Molecule | Target/Mechanism of Action | Typical Concentration | Key Role in Reprogramming |
| This compound | Induces dedifferentiation; Aurora B kinase inhibitor; Modulates TGF-β pathway; Upregulates Oct4 | 0.5 - 5 µM | Promotes cellular plasticity and reversion to a progenitor-like state. |
| CHIR99021 | GSK3β inhibitor | 1 - 3 µM | Activates the canonical Wnt signaling pathway, a key regulator of pluripotency and self-renewal. |
| RepSox / A83-01 | TGF-β receptor (ALK5) inhibitor | 1 - 5 µM | Promotes Mesenchymal-to-Epithelial Transition (MET), a critical early step in reprogramming fibroblasts. |
| Forskolin | Adenylyl cyclase activator | 10 - 20 µM | Increases intracellular cAMP levels, which can substitute for Oct4 and promote the expression of pluripotency genes. |
| Valproic Acid (VPA) | Histone Deacetylase (HDAC) inhibitor | 0.5 - 1 mM | Creates a more open chromatin state, facilitating the binding of transcription factors and gene expression changes. |
| Tranylcypromine | Lysine-Specific Demethylase 1 (LSD1) inhibitor | 2 - 5 µM | Inhibits histone demethylation, contributing to the epigenetic remodeling required for reprogramming. |
| Y-27632 | ROCK inhibitor | 5 - 10 µM | Enhances cell survival, particularly after single-cell dissociation, by preventing apoptosis. |
Signaling Pathways and Experimental Workflow
The reprogramming process is typically staged, with different combinations of small molecules applied sequentially to guide the cells through distinct phases of conversion.
Key Signaling Pathways in Chemical Reprogramming
The diagram below illustrates the major signaling pathways targeted by a representative small molecule cocktail. CHIR99021 activates the Wnt pathway by inhibiting GSK3β, leading to β-catenin stabilization and transcription of pluripotency genes. RepSox blocks the TGF-β pathway, preventing the expression of genes that maintain a mesenchymal state. Forskolin elevates cAMP levels, activating PKA and influencing transcription factors like CREB. This compound acts on cellular plasticity, partly through its influence on cytoskeletal organization and epigenetic state.
Caption: Key signaling pathways modulated by small molecules.
General Experimental Workflow
The following diagram outlines a typical multi-stage workflow for chemically reprogramming somatic cells, such as human fibroblasts.
Caption: A multi-stage workflow for chemical reprogramming.
Synthesized Protocol for Chemical Reprogramming
This protocol describes a representative, multi-stage method for reprogramming human fibroblasts into chemically induced pluripotent stem cells (CiPSCs) using a cocktail featuring this compound.
Disclaimer: This is a synthesized protocol based on published mechanisms of individual small molecules. Optimal timings and concentrations may need to be determined empirically for specific cell lines and experimental conditions.
I. Materials and Reagents
-
Cells: Low-passage human dermal fibroblasts (HDFs)
-
Culture Vessels: 6-well tissue culture-treated plates, Matrigel-coated plates
-
Base Media:
-
Fibroblast Medium: DMEM (High Glucose), 10% FBS, 1% Penicillin-Streptomycin, 1% MEM Non-Essential Amino Acids.
-
Reprogramming Base Medium: KnockOut DMEM/F-12, 20% KnockOut Serum Replacement, 1% GlutaMAX, 1% MEM Non-Essential Amino Acids, 0.1 mM β-mercaptoethanol.
-
CiPSC Maintenance Medium: mTeSR™ Plus or similar chemically defined medium.
-
-
Small Molecules (prepare stock solutions in DMSO):
-
This compound (5 mM stock)
-
CHIR99021 (10 mM stock)
-
RepSox (10 mM stock)
-
Valproic Acid (VPA) (1 M stock)
-
Forskolin (10 mM stock)
-
Y-27632 (10 mM stock)
-
-
Reagents for Passaging and Characterization:
-
DPBS (Ca2+/Mg2+-free)
-
TrypLE™ Express or 0.05% Trypsin-EDTA
-
Matrigel hESC-qualified Matrix
-
Reagents for immunocytochemistry (e.g., antibodies for OCT4, SOX2, NANOG)
-
II. Experimental Procedure
Phase 0: Cell Preparation (Day -2 to 0)
-
Day -2: Thaw and culture human fibroblasts in Fibroblast Medium on a T75 flask.
-
Day 0: When fibroblasts reach 70-80% confluency, dissociate them using TrypLE™.
-
Seed 5 x 104 fibroblasts per well into a 6-well plate with Fibroblast Medium. Allow cells to attach overnight.
Phase 1: Initiation and Dedifferentiation (Day 1 to 8)
-
Day 1: Aspirate the Fibroblast Medium.
-
Add 2 mL of Stage 1 Medium to each well.
-
Stage 1 Medium: Reprogramming Base Medium supplemented with:
-
This compound (final concentration: 2 µM)
-
CHIR99021 (final concentration: 3 µM)
-
RepSox (final concentration: 2 µM)
-
Valproic Acid (final concentration: 0.5 mM)
-
-
-
Change the medium every other day.
-
Observation: Cells should lose their elongated fibroblast morphology and begin to form small, compact epithelial-like clusters.
Phase 2: Intermediate Maturation (Day 9 to 20)
-
Day 9: Aspirate the Stage 1 Medium.
-
Add 2 mL of Stage 2 Medium to each well.
-
Stage 2 Medium: Reprogramming Base Medium supplemented with:
-
CHIR99021 (final concentration: 3 µM)
-
RepSox (final concentration: 2 µM)
-
Forskolin (final concentration: 10 µM)
-
-
-
Change the medium every other day.
-
Observation: The epithelial-like colonies should expand and begin to resemble early iPSC colonies.
Phase 3: Stabilization and Colony Formation (Day 21 onwards)
-
Day 21: Aspirate the Stage 2 Medium.
-
Switch to 2 mL of CiPSC Maintenance Medium (e.g., mTeSR™ Plus).
-
Change the medium daily.
-
Observation: Look for the emergence of colonies with distinct borders, a high nucleus-to-cytoplasm ratio, and prominent nucleoli, characteristic of human pluripotent stem cells. This can take up to 40-50 days.
Phase 4: Colony Picking and Expansion
-
Once colonies are large enough (around Day 30-50), manually pick them under a stereomicroscope.
-
Transfer individual colonies to separate wells of a Matrigel-coated 24-well plate containing CiPSC Maintenance Medium supplemented with 10 µM Y-27632 for the first 24 hours to promote survival.
-
Expand the established CiPSC lines using standard feeder-free culture protocols.
III. Characterization of CiPSCs
-
Morphology: Confirm typical hPSC colony morphology.
-
Pluripotency Markers: Perform immunocytochemistry or flow cytometry for key markers (OCT4, SOX2, NANOG, SSEA-4, TRA-1-60).
-
In Vitro Differentiation: Use embryoid body (EB) formation or directed differentiation protocols to confirm differentiation potential into all three germ layers (ectoderm, mesoderm, endoderm).
-
Karyotyping: Ensure genomic stability by performing karyotype analysis on expanded clones.
Conclusion
The use of this compound in a small molecule cocktail represents a powerful, transgene-free approach to cellular reprogramming. By inducing a plastic, dedifferentiated state, this compound acts as a potent initiator, paving the way for other molecules to guide the cells towards pluripotency. The protocol provided here offers a robust framework for researchers to explore the potential of chemical reprogramming. Further optimization of molecule concentrations and timing will undoubtedly enhance the efficiency and kinetics of this transformative technology.
References
- 1. Small-molecule-mediated reprogramming: a silver lining for regenerative medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reprogramming with Small Molecules instead of Exogenous Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of small molecules on cell reprogramming - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 4. Reversine Increases the Plasticity of Long-Term Cryopreserved Fibroblasts to Multipotent Progenitor Cells through Activation of Oct4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Research progress of cell dedifferentiation induced by reversine] - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Retrorsine Concentration to Avoid Cytotoxicity: A Technical Support Guide
Welcome to the technical support center for optimizing Retrorsine concentration in your research. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data on Retrorsine-induced cytotoxicity to help you design and execute your experiments effectively while minimizing off-target cytotoxic effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Retrorsine-induced cytotoxicity?
A1: Retrorsine is a pyrrolizidine alkaloid that requires metabolic activation by cytochrome P450 (CYP) enzymes, primarily in the liver, to become cytotoxic.[1][2] The activated metabolites, such as dehydroretrorsine, are highly reactive electrophiles that can form adducts with cellular macromolecules like DNA and proteins.[1][3] This leads to genotoxicity, cell cycle arrest, and ultimately, apoptosis.[4]
Q2: My cells are showing higher-than-expected cytotoxicity at low Retrorsine concentrations. What could be the issue?
A2: Several factors could contribute to this:
-
High Metabolic Activity: The cell line you are using may have high endogenous expression of CYP enzymes, leading to rapid metabolic activation of Retrorsine.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to Retrorsine. For instance, primary hepatocytes are particularly sensitive due to their high metabolic capacity.
-
Compound Stability: Ensure the Retrorsine stock solution is properly stored (at -20°C or -80°C, protected from light) to prevent degradation into potentially more toxic compounds.
-
Contamination: Check for any potential contamination in your cell culture or reagents that might exacerbate the cytotoxic effects.
Q3: I am not observing any significant cytotoxicity even at high concentrations of Retrorsine. What should I check?
A3: This could be due to:
-
Low Metabolic Activity: The cell line may lack the necessary CYP enzymes to metabolically activate Retrorsine. In such cases, using a cell line with higher CYP expression (e.g., HepG2-CYP3A4) or co-culturing with hepatocytes might be necessary.
-
Species-Specific Differences: The metabolic activation and detoxification pathways of Retrorsine can vary significantly between species. Results observed in one species' cell line may not be directly translatable to another.
-
Incorrect Dosage Preparation: Double-check the calculations and preparation of your Retrorsine dilutions.
-
Assay Interference: The chosen cytotoxicity assay might be incompatible with Retrorsine. Consider using an alternative method to confirm your results.
Q4: How can I determine the optimal non-toxic concentration of Retrorsine for my experiments?
A4: A dose-response experiment is crucial. We recommend performing a cytotoxicity assay (e.g., MTT or LDH) with a wide range of Retrorsine concentrations on your specific cell line and for your intended exposure duration. This will allow you to determine the IC50 (half-maximal inhibitory concentration) and select a concentration well below this value that does not significantly impact cell viability.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding, pipetting errors, edge effects in the microplate. | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate, or fill them with sterile media/PBS. |
| Low signal or absorbance reading in MTT assay | Insufficient incubation time with MTT reagent, incomplete dissolution of formazan crystals, low cell number. | Optimize the MTT incubation time for your cell line (typically 2-4 hours). Ensure complete dissolution by vigorous pipetting or shaking. Increase the initial cell seeding density. |
| High background in LDH assay | Serum in the culture medium contains LDH, cell lysis during handling. | Use serum-free medium during the LDH release period. Handle cells gently to avoid mechanical damage. Include a "medium only" background control. |
| Unexpected cell morphology changes | Contamination (e.g., mycoplasma), issues with culture medium or supplements. | Regularly test for mycoplasma contamination. Use fresh, pre-warmed media and high-quality supplements. |
| Inconsistent results across experiments | Variation in cell passage number, reagent quality, or incubation times. | Use cells within a consistent passage number range. Prepare fresh reagents for each experiment. Strictly adhere to standardized incubation times. |
Quantitative Data on Retrorsine Cytotoxicity
The cytotoxic effects of Retrorsine are cell-type and concentration-dependent. The following table summarizes reported IC50 values and cytotoxic concentrations from various studies.
| Cell Line | Assay | Exposure Time | IC50 / Cytotoxic Concentration | Reference |
| Primary Mouse Hepatocytes | Cytotoxicity Assay | 48 hours | IC50: 148 µM | |
| Primary Rat Hepatocytes | Cytotoxicity Assay | 48 hours | IC50: 153 µM | |
| HSEC-CYP3A4 | Cell Viability Assay | 24 hours | Significant reduction in viability at 60-240 µM | |
| HepG2 | MTT Assay | Not Specified | IC20: 0.27 ± 0.07 mM | |
| Various Cancer Cell Lines | Crystal Violet Assay | 48 hours | IC50 values between 10 and 50 µM |
Note: IC20 represents the concentration causing 20% inhibition.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This protocol is adapted for assessing Retrorsine-induced cytotoxicity.
Materials:
-
Retrorsine stock solution (in a suitable solvent like DMSO or water, pH adjusted)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of Retrorsine in complete culture medium. Remove the old medium from the wells and add 100 µL of the Retrorsine-containing medium to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Retrorsine-Specific Considerations:
-
Since Retrorsine requires metabolic activation, pre-incubating cells with a CYP inducer or using metabolically competent cell lines can provide more relevant data.
-
The solvent used for Retrorsine should be tested for its own cytotoxicity at the concentrations used.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This protocol measures the release of LDH from damaged cells as an indicator of cytotoxicity.
Materials:
-
Retrorsine stock solution
-
96-well cell culture plates
-
Serum-free cell culture medium
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided in the kit or 1% Triton X-100)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Controls: Include the following controls on the plate:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells treated with lysis buffer 30 minutes before the end of the experiment.
-
Medium Background: Medium without cells.
-
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate (if using suspension cells) and carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100.
Retrorsine-Specific Considerations:
-
Ensure that Retrorsine or its metabolites do not interfere with the LDH enzyme activity or the colorimetric detection. A cell-free control with Retrorsine can be included to check for interference.
Signaling Pathways and Visualizations
Retrorsine exerts its cytotoxic effects primarily through the induction of apoptosis and cell cycle arrest.
Retrorsine-Induced Apoptosis
Retrorsine, after metabolic activation, can cause DNA damage, leading to the activation of the intrinsic apoptotic pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-xL, resulting in the release of cytochrome c from the mitochondria and subsequent caspase activation.
Caption: Retrorsine-induced intrinsic apoptosis pathway.
Retrorsine-Induced Cell Cycle Arrest
Retrorsine has been shown to impair liver regeneration by causing a cell cycle block at the G1/S and G2/M transitions. This is associated with altered expression of key cell cycle regulatory proteins such as Cyclin E, CDK2, and CDK4.
Caption: Retrorsine-induced cell cycle arrest at G1/S and G2/M.
Experimental Workflow for Optimizing Retrorsine Concentration
The following workflow outlines the steps to determine the optimal, non-toxic working concentration of Retrorsine for your experiments.
Caption: Workflow for optimizing Retrorsine concentration.
References
- 1. Metabolic activation of the tumorigenic pyrrolizidine alkaloid, retrorsine, leading to DNA adduct formation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Resveratrol induces cell cycle arrest and apoptosis with docetaxel in prostate cancer cells via a p53/ p21WAF1/CIP1 and p27KIP1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Off-target Effects of Reversine in Long-Term Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Reversine (also known as Retreversine) in long-term cell culture experiments. The information is intended to help researchers anticipate, manage, and interpret the unintended effects of this compound during prolonged experimental timelines.
Frequently Asked Questions (FAQs)
Q1: What is Reversine and what are its primary intended targets?
Reversine, a 2,6-disubstituted purine analog, is a small molecule initially identified for its ability to induce dedifferentiation in lineage-committed cells, such as myoblasts, into multipotent progenitor-like cells. Its primary on-target mechanisms of action are the inhibition of key kinases involved in cell cycle regulation. These include:
-
Aurora Kinase A (AURKA) and Aurora Kinase B (AURKB): These serine/threonine kinases are crucial for mitotic progression, including spindle assembly and cytokinesis.[1][2][3]
-
Monopolar Spindle 1 (MPS1): This kinase is a critical component of the spindle assembly checkpoint, ensuring accurate chromosome segregation.[4]
-
Mitogen-activated protein kinase kinase 1 (MEK1): A key component of the RAS-RAF-MEK-ERK signaling pathway that regulates cell proliferation, differentiation, and survival.[5]
Q2: What are the known off-target effects of Reversine?
Beyond its intended targets, Reversine has been shown to inhibit other kinases and signaling pathways, which can lead to a range of off-target effects, particularly in long-term culture. These include:
-
Inhibition of other kinases: Reversine can inhibit Janus kinase 2 (JAK2), Src family kinases, and Akt (Protein Kinase B), which are involved in various signaling pathways regulating cell growth, survival, and inflammation.
-
Induction of Polyploidy: Due to its impact on cytokinesis, a common off-target effect is the formation of polyploid cells, which contain multiple sets of chromosomes.
-
Cellular Senescence Modulation: Interestingly, in some contexts, Reversine has been shown to ameliorate hallmarks of cellular senescence, particularly in human skeletal myoblasts.
-
Induction of Apoptosis and Autophagy: Reversine can trigger programmed cell death (apoptosis) and cellular self-digestion (autophagy) in various cell types, often in a dose- and time-dependent manner.
Q3: We are observing a high degree of polyploidy in our long-term cultures with Reversine. How can we manage this?
The induction of polyploidy is a known consequence of inhibiting Aurora kinases, which disrupts cytokinesis. Here are some strategies to manage this:
-
Concentration Optimization: Polyploidy is often dose-dependent. Significant polyploidy is generally observed at higher concentrations of Reversine. Consider performing a dose-response curve to identify the lowest effective concentration that achieves your desired on-target effect with minimal polyploidy.
-
Intermittent Dosing: Instead of continuous exposure, consider an intermittent dosing schedule (e.g., treating for a specific number of days followed by a drug-free period). This may allow some cells to complete cytokinesis properly while still benefiting from the desired effects of Reversine.
-
Cell Sorting: For downstream applications where a diploid population is critical, you can use flow cytometry to sort cells based on their DNA content (e.g., using a dye like Propidium Iodide) to isolate the diploid population.
-
Analysis of Polyploid Cells: Depending on your research question, it may be informative to analyze the polyploid population separately to understand its specific characteristics and response to long-term treatment.
Q4: Our cells are showing signs of cytotoxicity with long-term Reversine treatment. What can we do to improve cell viability?
Cytotoxicity can be a significant challenge in long-term cultures. Here are some troubleshooting tips:
-
Optimize Concentration: As with polyploidy, cytotoxicity is often dose-dependent. Determine the IC50 for your specific cell line and consider using concentrations well below this value for long-term studies.
-
Media and Supplement Optimization: Ensure your culture media and supplements are optimal for your cell type. Stressed cells are more susceptible to drug-induced toxicity.
-
Regular Media Changes: Frequent media changes (e.g., every 1-2 days) can help remove metabolic byproducts and maintain a stable concentration of Reversine, preventing the accumulation of toxic levels.
-
Monitor Cell Health: Regularly assess cell morphology, proliferation rates, and viability (e.g., using Trypan Blue exclusion) to detect early signs of toxicity.
Q5: Can Reversine affect the differentiation potential of our stem cells or progenitor cells in long-term culture?
Yes, Reversine's primary described function is to induce dedifferentiation and increase cellular plasticity. In long-term cultures, this can have significant implications:
-
Increased Plasticity: Continuous exposure to Reversine may maintain cells in a more plastic, progenitor-like state, potentially inhibiting spontaneous differentiation.
-
Altered Differentiation Outcomes: The altered signaling environment caused by Reversine could influence the differentiation trajectory of your cells when directed to a specific lineage. It is crucial to thoroughly characterize the phenotype of your cells after long-term treatment.
Troubleshooting Guides
Guide 1: Unexpected Changes in Cell Morphology and Growth Rate
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Cells appear enlarged, flattened, and have multiple nuclei. | Reversine-induced polyploidy due to inhibition of cytokinesis. | - Lower the concentration of Reversine. - Consider intermittent dosing. - Analyze DNA content via flow cytometry to confirm polyploidy. |
| Reduced proliferation rate or complete growth arrest. | - Cell cycle arrest (G2/M or G0/G1) induced by Reversine. - Induction of cellular senescence. - Cytotoxicity at the current concentration. | - Perform cell cycle analysis to determine the stage of arrest. - Stain for senescence markers (e.g., SA-β-gal). - Perform a dose-response curve to find a less toxic concentration. |
| Increased number of floating, dead cells. | Apoptosis or necrosis induced by Reversine. | - Perform an apoptosis assay (e.g., Annexin V/PI staining). - Lower the Reversine concentration. - Ensure frequent media changes to remove toxic byproducts. |
Guide 2: Inconsistent Experimental Results
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High variability in on-target or off-target effects between experiments. | - Inconsistent Reversine concentration due to degradation or precipitation. - Variation in cell density at the time of treatment. - Differences in passage number leading to altered cellular responses. | - Prepare fresh Reversine stock solutions regularly and filter-sterilize. - Ensure consistent cell seeding densities for all experiments. - Use cells within a defined passage number range. |
| Loss of desired effect over time in long-term culture. | - Development of cellular resistance. - Selection of a subpopulation of cells that is less sensitive to Reversine. | - Gradually increase the concentration of Reversine to overcome resistance. - Re-evaluate the expression of target kinases over time. - Consider re-isolating a sensitive clonal population. |
Data Presentation
Quantitative Data on Reversine's Kinase Inhibition Profile
The following table summarizes the inhibitory concentrations (IC50) of Reversine against its primary on-target and known off-target kinases. This data is crucial for designing experiments with appropriate concentrations to maximize on-target effects while minimizing off-target activities.
| Kinase Target | IC50 (nM) | Target Type | Reference |
| MPS1 | 2.8 - 6 | On-target | |
| Aurora Kinase A | 150 - 876 | On-target | |
| Aurora Kinase B | 98.5 - 500 | On-target | |
| Aurora Kinase C | 400 | On-target | |
| MEK1 | >1500 | Off-target | |
| Muscle Myosin | 350 | Off-target |
Note: IC50 values can vary depending on the assay conditions.
Cell Viability (IC50) of Reversine in Various Cell Lines (72h Treatment)
| Cell Line | Cell Type | IC50 (µM) | Reference |
| A549 | Human Non-Small Cell Lung Cancer | 4 | |
| H1299 | Human Non-Small Cell Lung Cancer | 20 | |
| H1435 | Human Non-Small Cell Lung Cancer | 0.9 | |
| H23 | Human Non-Small Cell Lung Cancer | 9.7 | |
| HOG | Human Glioma | <0.4 | |
| T98G | Human Glioma | 0.4 | |
| U251MG | Human Glioma | 6.9 |
Experimental Protocols
Protocol 1: Long-Term Culture of Fibroblasts with Reversine for Cellular Reprogramming
This protocol is adapted from studies on the dedifferentiation of fibroblasts.
-
Cell Seeding: Plate fibroblasts at a standard density in their recommended growth medium.
-
Reversine Treatment: Once the cells have adhered and started to proliferate, replace the medium with fresh growth medium containing Reversine. A starting concentration of 5 µM is often used, but this should be optimized for your specific cell line.
-
Culture Maintenance:
-
Replace the Reversine-containing medium every 24-48 hours.
-
Monitor the cells daily for changes in morphology, proliferation, and signs of toxicity.
-
Culture the cells for a desired period (e.g., 4-14 days) to induce a plastic, progenitor-like state.
-
-
Passaging: When the cells reach 70-80% confluency, passage them as you would normally, reseeding them in Reversine-containing medium.
-
Post-Treatment Analysis: After the desired treatment duration, wash the cells thoroughly with fresh medium to remove Reversine before proceeding with downstream applications like differentiation assays or molecular analysis.
Protocol 2: Amelioration of Cellular Senescence in Myoblasts
This protocol is based on findings showing Reversine can reverse senescence hallmarks.
-
Induction of Senescence (Optional): If studying induced senescence, treat myoblasts with a senescence-inducing agent (e.g., etoposide) or culture them to replicative senescence.
-
Reversine Treatment: Treat senescent myoblasts with a low concentration of Reversine (e.g., 0.5 µM) for a short duration (e.g., 4 days).
-
Recovery Phase: After the treatment period, wash the cells and culture them in fresh growth medium without Reversine.
-
Analysis: Monitor the cells over a period of several days (e.g., up to 12 days post-treatment) for the reversal of senescence markers, such as:
-
Reduced SA-β-gal staining.
-
Changes in cell size and morphology.
-
Resumption of proliferation.
-
Restoration of differentiation potential.
-
Mandatory Visualizations
Caption: On-target signaling pathways of Reversine.
Caption: Off-target signaling and phenotypic effects of Reversine.
Caption: Experimental workflow for long-term Reversine culture and troubleshooting.
References
- 1. Targeting glioma cells by antineoplastic activity of reversine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reversine, a novel Aurora kinases inhibitor, inhibits colony formation of human acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reversine inhibits proliferation and induces apoptosis of human osteosarcoma cells through targeting MEK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reversine inhibits proliferation and induces apoptosis of human osteosarcoma cells through targeting MEK1 - PMC [pmc.ncbi.nlm.nih.gov]
Retreversine degradation and stability in culture medium
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Retreversine in culture medium.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as 2-(4-morpholinoanilino)-6-cyclohexylaminopurine, is a small molecule inhibitor of Aurora kinases A and B.[1][2][3] By inhibiting these kinases, this compound disrupts key processes in mitosis, including centrosome maturation, spindle assembly, and cytokinesis, which can lead to cell cycle arrest and apoptosis.[1][4]
Q2: How should I prepare and store this compound stock solutions?
For long-term storage, this compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution. These stock solutions are generally stable for up to 3 months when stored at -20°C and aliquoted to avoid repeated freeze-thaw cycles. Some studies suggest that storing DMSO stock solutions at -80°C can extend stability for up to a year. It is crucial to use high-purity, anhydrous DMSO, as water content can significantly decrease the solubility and stability of the compound.
Q3: What factors can influence the stability of this compound in my cell culture experiments?
Several factors can affect the stability of this compound in your cell culture medium:
-
pH: The pH of the culture medium can influence the rate of hydrolysis of the compound.
-
Temperature: Higher temperatures, such as the standard 37°C for cell culture, can accelerate degradation.
-
Light Exposure: Photodegradation can occur with exposure to light, especially UV light. It is advisable to handle this compound solutions in subdued light and store them in the dark.
-
Presence of Serum: Components in fetal bovine serum (FBS) or other serum supplements can potentially interact with or enzymatically degrade this compound.
-
Cellular Metabolism: Once introduced into a cell culture, this compound can be metabolized by the cells, leading to a decrease in its effective concentration over time.
Q4: I'm observing a decrease in the expected activity of this compound in a long-term experiment. What could be the cause?
A decrease in activity over time is likely due to the degradation of this compound in the culture medium. For experiments lasting longer than 48-72 hours, it is recommended to replenish the medium with freshly diluted this compound to maintain a consistent effective concentration. The stability of the compound can be influenced by the specific cell line, media composition, and serum percentage.
Q5: Are there known degradation products of this compound?
Currently, there is a lack of publicly available studies that specifically identify the degradation products of this compound in cell culture medium. As this compound is a purine analog, its degradation in aqueous and cellular environments may involve modifications to the purine ring or cleavage of the side chains. Identifying degradation products typically requires analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues related to this compound stability and activity in cell culture.
Problem: Inconsistent or lower-than-expected experimental results.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Degradation of Stock Solution | Verify the integrity of your this compound stock solution. | Prepare a fresh stock solution from powder. Use high-purity, anhydrous DMSO and store in small, single-use aliquots at -20°C or -80°C. |
| Degradation in Working Solution | Assess the stability of this compound in your specific culture medium. | Perform a time-course experiment to determine the half-life of this compound under your experimental conditions (see Experimental Protocols section). Consider replenishing the medium with fresh this compound for long-term experiments. |
| Incorrect Concentration | Confirm the final concentration of this compound in your experiment. | Double-check calculations for dilutions from the stock solution. Ensure complete dissolution of the stock solution before further dilution. |
| Cell Line Variability | Consider differences in metabolic activity between cell lines. | Test a range of this compound concentrations to determine the optimal effective concentration for your specific cell line. |
| Precipitation in Culture Medium | Observe for any precipitate after adding this compound to the culture medium. | It is common for compounds dissolved in DMSO to precipitate when diluted in aqueous media. Ensure the final DMSO concentration is low (typically <0.5%) and that the compound is fully dissolved after dilution. Gentle warming and vortexing may help. |
Quantitative Data Summary
Currently, there is no specific quantitative data available in the public domain regarding the half-life and degradation rate of this compound in common cell culture media such as DMEM. Researchers are encouraged to experimentally determine these parameters for their specific systems. The table below provides a template for summarizing such experimental findings.
| Parameter | Culture Medium | Temperature (°C) | Value | Analytical Method | Reference |
| Half-life (t½) | e.g., DMEM + 10% FBS | e.g., 37 | Data not available | e.g., HPLC-UV | Internal Data |
| Degradation Rate Constant (k) | e.g., DMEM + 10% FBS | e.g., 37 | Data not available | e.g., HPLC-UV | Internal Data |
Experimental Protocols
Protocol 1: Determination of this compound Stability in Culture Medium
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Cell culture medium of interest (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile, light-protected microcentrifuge tubes
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade acetonitrile and water
-
Trifluoroacetic acid (TFA) or formic acid
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Spike the pre-warmed culture medium with the this compound stock solution to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.5%.
-
Incubate the medium at 37°C in a cell culture incubator.
-
Collect aliquots at various time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours). The time zero (T=0) sample should be collected immediately after spiking.
-
Immediately stop degradation by mixing the collected aliquot with an equal volume of ice-cold acetonitrile.
-
Store samples at -80°C until analysis.
-
Analyze the samples by HPLC. A generic gradient method is suggested below. This method will likely require optimization for your specific system.
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: Start with a low percentage of Mobile Phase B, and gradually increase to elute this compound.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan for the optimal absorbance wavelength for this compound (typically in the UV range).
-
-
Quantify the peak area corresponding to this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of this compound remaining versus time to determine the degradation profile and calculate the half-life.
Visualizations
Caption: this compound inhibits Aurora Kinases A and B, disrupting mitotic progression.
Caption: Experimental workflow for determining this compound stability in culture medium.
Caption: Troubleshooting decision tree for inconsistent this compound activity.
References
Technical Support Center: Overcoming Resistance to Reversine Treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Reversine. As direct resistance to Reversine is not extensively documented in scientific literature, this guide extrapolates potential resistance mechanisms and troubleshooting strategies from known resistance to its primary targets: Aurora B Kinase and MEK1.
Frequently Asked Questions (FAQs)
Q1: What is Reversine and what are its primary molecular targets?
Reversine is a 2,6-diamino-substituted purine analog.[1] It functions as a potent inhibitor of Aurora B kinase and Mitogen-activated protein kinase kinase 1 (MEK1).[2] Its ability to inhibit these kinases allows it to induce cell cycle arrest, apoptosis, and autophagy in various cancer cell lines.[1][3][4]
Q2: What are the known effects of Reversine on cancer cell lines?
Reversine has been shown to inhibit the proliferation of a variety of cancer cell lines in a dose- and time-dependent manner. Key effects include:
-
Cell Cycle Arrest: Primarily at the G2/M phase.
-
Apoptosis: Induction of programmed cell death through pathways such as the upregulation of Fas and Death Receptor 5 (DR5) signaling.
-
Autophagy: Triggering autophagic cell death in certain cancer cells.
-
Inhibition of Metastasis: Suppression of cell migration and invasion.
Q3: Are there any cell lines known to be resistant to Reversine?
While specific studies detailing acquired resistance to Reversine are limited, some cell lines may exhibit intrinsic resistance or develop reduced sensitivity over time. For instance, breast cancer cell lines have shown higher IC50 values (~5 µM) compared to cholangiocarcinoma cell lines, suggesting a degree of intrinsic resistance. Resistance mechanisms are likely associated with its targets, Aurora B kinase and MEK1.
Troubleshooting Guide
This guide addresses common issues researchers may face when using Reversine, with a focus on overcoming decreased sensitivity or resistance.
Issue 1: Decreased Sensitivity or Partial Resistance to Reversine
Symptoms:
-
The IC50 value of Reversine in your cell line has significantly increased compared to initial experiments.
-
Expected downstream effects (e.g., G2/M arrest, apoptosis) are diminished at previously effective concentrations.
Potential Causes and Solutions:
| Potential Cause | Proposed Solution | Experimental Validation |
| Upregulation of anti-apoptotic proteins (e.g., BCL2) | High expression of BCL2 can confer resistance to Aurora B kinase inhibitors. Consider co-treatment with a BCL2 inhibitor, such as Venetoclax, to re-sensitize cells to Reversine. | Perform Western blot to assess BCL2 expression levels in resistant vs. sensitive cells. Conduct cell viability assays with Reversine alone and in combination with a BCL2 inhibitor. |
| Activation of bypass signaling pathways | Cancer cells can develop resistance by activating alternative survival pathways, such as the PI3K/AKT pathway, to compensate for MEK inhibition. Analyze the activation status of key survival pathways (e.g., PI3K/AKT, STAT3) in your resistant cell line. If activated, consider combination therapy with an appropriate inhibitor (e.g., a PI3K inhibitor). | Use phosphospecific antibodies in Western blotting to check for phosphorylation of AKT, STAT3, etc. Evaluate the synergistic effects of combining Reversine with inhibitors of the identified bypass pathway. |
| Increased drug efflux | Overexpression of ATP-binding cassette (ABC) transporters can pump Reversine out of the cells, reducing its intracellular concentration. Treat cells with known ABC transporter inhibitors, such as Verapamil or Reversan, in combination with Reversine. | Measure the intracellular accumulation of a fluorescent substrate of ABC transporters (e.g., Rhodamine 123) with and without the inhibitor. Assess the reversal of resistance by co-treating with Reversine and an ABC transporter inhibitor. |
Issue 2: Complete Resistance to Reversine Treatment
Symptoms:
-
The cell line shows no significant response to Reversine, even at high concentrations.
-
No induction of cell cycle arrest or apoptosis is observed.
Potential Causes and Solutions:
| Potential Cause | Proposed Solution | Experimental Validation |
| Mutations in the drug-binding pocket of Aurora B Kinase | Point mutations in the ATP-binding pocket of Aurora B can prevent Reversine from binding effectively. Sequence the Aurora B gene in the resistant cell line to identify potential mutations. If a mutation is present, consider alternative therapeutic strategies that do not target Aurora B. | Sanger sequencing of the Aurora B kinase domain. |
| Mutations in the allosteric binding pocket of MEK1 | Acquired mutations in the allosteric binding site of MEK1 can block the binding of MEK inhibitors. Since resistant cells may still depend on the MAPK pathway, consider targeting downstream components like ERK1/2 with a specific ERK inhibitor. | Sequence the MEK1 gene to identify mutations in the allosteric pocket. Test the sensitivity of the resistant cell line to ERK1/2 inhibitors. |
| Lineage plasticity or epithelial-to-mesenchymal transition (EMT) | Cells may undergo phenotypic changes, such as EMT, to become less dependent on the pathways targeted by Reversine. Characterize the morphology and expression of EMT markers (e.g., E-cadherin, Vimentin) in your resistant cells. If EMT has occurred, therapies targeting mesenchymal cell vulnerabilities may be more effective. | Immunofluorescence or Western blotting for EMT markers. |
Quantitative Data Summary
Table 1: IC50 Values of Reversine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| KKU-213A | Cholangiocarcinoma | ~1-2 | 24, 48, 72 | |
| KKU-213B | Cholangiocarcinoma | ~1-2 | 24, 48, 72 | |
| AGS | Gastric Cancer | ~5-10 | 24, 48 | |
| NCI-N87 | Gastric Cancer | ~5-10 | 24, 48 | |
| 786-O | Renal Cell Carcinoma | ~0.1-1.6 | 48 | |
| ACHN | Renal Cell Carcinoma | ~0.1-1.6 | 48 | |
| SW480 | Colorectal Cancer | Not specified | Not specified | |
| HCT116 | Colorectal Cancer | Not specified | Not specified |
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from methodologies described for assessing Reversine's effect on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of Reversine (e.g., 0.1, 0.5, 1, 5, 10, 20 µM) and a vehicle control (e.g., 0.1% DMSO) for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT reagent to a final concentration of 0.5 mg/ml to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using dose-response curve analysis software.
Cell Cycle Analysis
This protocol is based on methods used to study Reversine-induced cell cycle arrest.
-
Cell Seeding and Treatment: Seed 2 x 10^5 cells in a 6-well plate and treat with different concentrations of Reversine (e.g., 0, 1, 2, 4 µM) for 24 hours.
-
Cell Fixation: Collect the cells, wash with PBS, and fix in cold 70% ethanol overnight at 4°C.
-
RNase Treatment: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing 0.1 mg/ml RNase A. Incubate at 37°C for 1 hour.
-
Propidium Iodide (PI) Staining: Add PI to a final concentration of 10 µg/ml and incubate at 4°C for 30 minutes in the dark.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer, acquiring at least 20,000 events per sample.
-
Data Analysis: Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (TUNEL Assay)
This protocol is adapted from a study investigating Reversine-induced apoptosis.
-
Cell Culture and Treatment: Grow cells on coverslips in a 24-well plate and treat with the desired concentration of Reversine.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in 0.1% sodium citrate.
-
TUNEL Reaction: Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay according to the manufacturer's instructions to label DNA strand breaks.
-
Counterstaining: Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. TUNEL-positive cells will exhibit green fluorescence, indicating apoptosis.
Visualizations
Signaling Pathways and Resistance Mechanisms
Caption: Reversine's mechanism and potential resistance pathways.
Troubleshooting Workflow for Reversine Resistance
Caption: A stepwise guide to troubleshooting Reversine resistance.
References
- 1. Reversine induces cell cycle arrest and apoptosis via upregulation of the Fas and DR5 signaling pathways in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reversine inhibits proliferation and induces apoptosis of human osteosarcoma cells through targeting MEK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reversine, a selective MPS1 inhibitor, induced autophagic cell death via diminished glucose uptake and ATP production in cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reversine, a substituted purine, exerts an inhibitive effect on human renal carcinoma cells via induction of cell apoptosis and polyploidy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Kinase Inhibitors in Stem Cell Biology: Retreversine in Focus
In the dynamic field of stem cell research, small molecule kinase inhibitors are indispensable tools for manipulating cell fate, enhancing reprogramming efficiency, and maintaining pluripotency. This guide provides a detailed comparison of Retreversine with other prominent kinase inhibitors, offering researchers objective data to inform their experimental designs. We will delve into their mechanisms of action, present comparative data, and provide standardized protocols for their application.
Overview of Key Kinase Inhibitors
Small molecules that inhibit specific kinases—enzymes that catalyze the transfer of phosphate groups to proteins—are crucial for dissecting and controlling the signaling pathways that govern stem cell behavior.[1][2]
-
This compound: A 2,6-disubstituted purine derivative known for its ability to induce the dedifferentiation of lineage-committed cells into more primitive, multipotent progenitors.[3][4][5] Its primary targets include Mitogen-activated extra-cellular signal regulated kinase-1 (MEK1) and Aurora B kinase. By inhibiting the MEK/ERK pathway, this compound can reverse the differentiated state of cells like myoblasts and fibroblasts.
-
CHIR99021: A highly potent and selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3). By inhibiting GSK-3, CHIR99021 activates the canonical Wnt/β-catenin signaling pathway. This activation is fundamental for maintaining the self-renewal and pluripotency of embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs).
-
Y-27632: A selective inhibitor of the Rho-associated coiled-coil containing protein kinase (ROCK). The ROCK signaling pathway is involved in cell adhesion, migration, and apoptosis. Y-27632 is widely used to enhance the survival of human ESCs and iPSCs, particularly after single-cell dissociation (passaging), by preventing dissociation-induced apoptosis, a phenomenon known as anoikis.
Quantitative Comparison of Kinase Inhibitors
The efficacy and specificity of these inhibitors are critical for their successful application. The following table summarizes key quantitative data for each compound.
| Inhibitor | Primary Target(s) | IC₅₀ Values | Typical Working Concentration | Primary Application in Stem Cell Research |
| This compound | MEK1, Aurora B Kinase, Nonmuscle Myosin II | Not widely reported for specific kinases in stem cell contexts. | 0.5 - 5 µM | Induction of dedifferentiation and cellular reprogramming. |
| CHIR99021 | GSK-3β, GSK-3α | GSK-3β: 6.7 nMGSK-3α: 10 nM | 0.1 - 15 µM | Maintenance of pluripotency and self-renewal; enhancement of reprogramming and directed differentiation. |
| Y-27632 | ROCK1, ROCK2 | ROCK1: 220 nMROCK2: 300 nM | 5 - 20 µM | Enhancement of cell survival post-dissociation and cryopreservation; facilitation of single-cell cloning. |
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways modulated by these inhibitors is key to predicting their biological effects.
This compound and the MAPK/ERK Pathway
This compound's ability to induce dedifferentiation is linked to its inhibition of the MEK1 kinase. MEK1 is a central component of the MAPK/ERK pathway, which transmits extracellular signals to regulate cell proliferation, differentiation, and survival. By blocking this pathway, this compound can reverse the committed state of specialized cells.
CHIR99021 and the Wnt/β-catenin Pathway
CHIR99021 maintains pluripotency by inhibiting GSK-3. In the absence of a Wnt signal, GSK-3 phosphorylates β-catenin, marking it for degradation. By inhibiting GSK-3, CHIR99021 allows β-catenin to accumulate, translocate to the nucleus, and activate transcription of pluripotency-associated genes like Nanog.
References
- 1. Protein Kinases and Their Inhibitors in Pluripotent Stem Cell Fate Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medindia.net [medindia.net]
- 3. Effects of Different Concentrations of Reversine on Plasticity of Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. Reversine: A Synthetic Purine with a Dual Activity as a Cell Dedifferentiating Agent and a Selective Anticancer Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Small Molecules in Cell Fate Modulation: The Efficacy of Retreversine and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The ability to control cell fate is a cornerstone of regenerative medicine and drug discovery. Small molecules offer a powerful tool to modulate cellular identity, driving processes like cellular reprogramming, transdifferentiation, and directed differentiation. This guide provides an objective comparison of the efficacy of Retreversine, a purine derivative known for its role in cell dedifferentiation, with other prominent small molecules in the field. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed experimental protocols to inform your research and development endeavors.
Small Molecule Efficacy in Cell Fate Modulation: A Comparative Analysis
The selection of a small molecule for cell fate modulation is contingent on the specific application, the target cell type, and the desired outcome. While a multitude of compounds have been identified, their efficiencies can vary significantly. The following tables summarize the reported efficacies of this compound and other key small molecules in various cell fate modulation paradigms.
| Small Molecule | Target Pathway/Mechanism | Cell Type | Application | Reported Efficacy | Citation |
| This compound | Aurora Kinase, MEK1, Non-muscle Myosin II Heavy Chain Inhibition | C2C12 myoblasts | Dedifferentiation | Not Quantified | [1][2] |
| RepSox | TGF-β Receptor I (ALK5) Inhibition | Mouse Embryonic Fibroblasts (MEFs) | iPSC Generation (Sox2 replacement) | ~33% of colonies OCT4::GFP positive | [3] |
| Enteric Glial Cells (EGCs) | Transdifferentiation to Neurons | ~36.22% HuCD+ neurons | [4] | ||
| Sheep Adipose-derived Fibroblasts (SAFs) | Adipocyte Differentiation | Not Quantified | [5] | ||
| CHIR99021 | GSK3β Inhibition | Human Pluripotent Stem Cells (hPSCs) | Cardiac Differentiation | >50-90% Troponin T positive | |
| Mouse Embryonic Stem Cells (mESCs) | Pluripotency Maintenance | Not Quantified | |||
| Human Embryonic Stem Cells (hESCs) | Primordial Germ Cell Differentiation | ~8-10% DAZL positive cells | |||
| A83-01 | TGF-β Receptor I (ALK4/5/7) Inhibition | Mouse Fibroblasts | Hepatocyte Transdifferentiation | Up to 14.5% | |
| Valproic Acid (VPA) | Histone Deacetylase (HDAC) Inhibition | Mouse Astrocytes | Transdifferentiation to Neurons | >20% |
Note: Direct head-to-head comparisons of these small molecules in the same experimental setup are limited in the current literature. The reported efficiencies are from different studies and should be interpreted with caution.
Key Signaling Pathways in Cell Fate Modulation
The efficacy of these small molecules stems from their ability to modulate specific signaling pathways that govern cellular identity. Understanding these pathways is crucial for designing effective cell fate modulation strategies.
TGF-β Signaling Pathway
The Transforming Growth Factor-β (TGF-β) pathway plays a pivotal role in regulating cell growth, differentiation, and apoptosis. Small molecules like RepSox and A83-01 inhibit the TGF-β type I receptor (ALK5), thereby blocking the downstream phosphorylation of SMAD proteins and altering gene expression programs that maintain a differentiated state.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is fundamental to embryonic development and stem cell self-renewal. In the absence of a Wnt signal, Glycogen Synthase Kinase 3β (GSK3β) phosphorylates β-catenin, targeting it for degradation. Small molecules like CHIR99021 inhibit GSK3β, leading to the stabilization and nuclear accumulation of β-catenin, which then activates target gene expression to promote pluripotency or specific differentiation lineages.
References
- 1. reprocell.com [reprocell.com]
- 2. Reference Gene Validation via RT–qPCR for Human iPSC-Derived Neural Stem Cells and Neural Progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunocytochemistry protocol | Abcam [abcam.com]
- 4. TGFβR-1/ALK5 inhibitor RepSox induces enteric glia-to-neuron transition and influences gastrointestinal mobility in adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RepSox effectively promotes the induced differentiation of sheep fibroblasts into adipocytes via the inhibition of the TGF-β1/Smad pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validating Hepatic Reprogramming: A Comparative Guide to Retrorsine-Induced Progenitor Cell Markers
For researchers, scientists, and drug development professionals, validating the successful reprogramming of cells is a critical step in harnessing their therapeutic potential. In the realm of liver regeneration, the pyrrolizidine alkaloid Retrorsine, in combination with partial hepatectomy, has emerged as a potent method for inducing a population of small hepatocyte-like progenitor cells (SHPCs). This guide provides a comprehensive comparison of the markers used to validate this reprogramming event, alongside alternative methods for generating hepatic progenitors, supported by experimental data and detailed protocols.
The Retrorsine/partial hepatectomy model in rats provides a robust system for studying in vivo hepatic reprogramming. Retrorsine acts by inhibiting the proliferation of mature hepatocytes. Subsequent liver injury, typically through partial hepatectomy, triggers a regenerative response characterized by the emergence and proliferation of SHPCs. These cells are considered a key player in restoring liver mass and function. The validation of this reprogramming process relies on the identification of a specific panel of molecular markers that distinguish SHPCs from other liver cell types.
Comparative Analysis of Hepatic Progenitor Cell Induction Methods
While the Retrorsine model is effective, other methods for generating hepatic progenitor cells have been developed, primarily utilizing cocktails of small molecules. Below is a comparison of the markers and reported efficiencies of these different approaches.
| Induction Method | Key Markers for Validation | Reported Efficiency/Yield | Source Organism |
| Retrorsine + Partial Hepatectomy | Progenitor Markers: OC.2+, OC.5+, H.4 antigen+, Alpha-fetoprotein (AFP)+Hepatocyte Markers: Albumin+, Transferrin+Proliferation Marker: Ki-67+ | SHPCs appear at 3 days post-injury and continue to expand, restoring liver mass by 30 days.[1] Quantitative yield is not consistently reported across studies. | Rat |
| Small Molecule Cocktail (Y-27632, A-83-01, CHIR99021) | Progenitor Markers: CD24+, EpCAM+, Lgr5+Hepatocyte Markers: Albumin+, HNF4α+ | Can induce proliferation of pre-existing liver progenitor cells.[2][3] In one study, administration of a similar cocktail significantly increased the number of CD24+ cells in vivo.[4] | Human, Mouse, Rat |
| Direct Reprogramming (Transcription Factors) | Hepatocyte Markers: HNF4α+, FOXA2+, Albumin+ | Varies depending on the transcription factors and delivery method used. | Human, Mouse |
| Direct Reprogramming (CRISPRa) | Hepatocyte Markers: Gata4+, Foxa3+, Albumin+ | Reprogrammed hepatocytes comprised 0.87% of the total hepatocyte population in mice after 8 weeks. | Mouse |
Experimental Protocols for Key Validation Markers
Accurate validation of successful reprogramming requires robust and reproducible experimental protocols. Below are detailed methodologies for the key markers used to identify SHPCs in the Retrorsine model.
Immunohistochemistry/Immunofluorescence for Progenitor and Hepatocyte Markers
This protocol is applicable for the detection of OC.2, OC.5, H.4 antigen, Alpha-fetoprotein (AFP), Albumin, and Transferrin in paraffin-embedded rat liver sections.
1. Deparaffinization and Rehydration:
-
Immerse slides in xylene twice for 10 minutes each.
-
Immerse slides in 100% ethanol twice for 10 minutes each.
-
Immerse slides in 95%, 70%, and 50% ethanol for 5 minutes each.
-
Rinse slides in running cold tap water.
2. Antigen Retrieval:
-
For most markers, heat-induced epitope retrieval is recommended. Immerse slides in 10 mM sodium citrate buffer (pH 6.0).
-
Heat in a microwave at medium-high power for 8 minutes, followed by cooling for 5 minutes, and then high power for 4 minutes.
-
Allow slides to cool to room temperature.
3. Blocking and Permeabilization:
-
Rinse slides with Phosphate-Buffered Saline (PBS).
-
Block endogenous peroxidase activity by incubating sections in 3% H₂O₂ in methanol for 10 minutes (for chromogenic detection).
-
Rinse with PBS.
-
For intracellular antigens, permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with 5% normal goat serum or Bovine Serum Albumin (BSA) in PBS for 30-60 minutes.
4. Primary Antibody Incubation:
-
Dilute the primary antibody (e.g., anti-OC.2, anti-OC.5, anti-H.4, anti-AFP, anti-albumin, anti-transferrin) in the blocking buffer to the manufacturer's recommended concentration.
-
Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.
5. Secondary Antibody Incubation and Detection:
-
Wash slides three times with PBS.
-
For Immunofluorescence: Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 or 594) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
For Immunohistochemistry (Chromogenic): Incubate with a biotinylated secondary antibody for 30 minutes, followed by incubation with a streptavidin-horseradish peroxidase (HRP) conjugate. Develop with a chromogenic substrate such as diaminobenzidine (DAB).
6. Counterstaining and Mounting:
-
For Immunofluorescence: Counterstain nuclei with DAPI for 5 minutes. Mount with an anti-fade mounting medium.
-
For Immunohistochemistry: Counterstain with hematoxylin for 1-2 minutes.
-
Dehydrate slides through a graded ethanol series and xylene.
-
Mount with a permanent mounting medium.
Ki-67 Staining for Proliferation
This protocol outlines the detection of the proliferation marker Ki-67 in paraffin-embedded rat liver tissue.[5]
1. Deparaffinization and Rehydration: Follow the same procedure as described above.
2. Antigen Retrieval: Use a target retrieval solution (e.g., Dako Target Retrieval Solution) and heat in a microwave.
3. Blocking: Block with 5% BSA and 0.3% Triton X-100 in PBS.
4. Primary Antibody Incubation: Incubate with a rabbit anti-Ki-67 primary antibody (e.g., Abcam ab15580) diluted in staining buffer (1% BSA + 0.3% Triton X-100 in PBS) overnight at 4°C.
5. Secondary Antibody and Detection: Wash and incubate with a fluorescently labeled anti-rabbit secondary antibody.
6. Counterstaining and Mounting: Counterstain with DAPI and mount with an anti-fade medium.
Signaling Pathways and Experimental Workflows
The activation and proliferation of SHPCs in the Retrorsine-induced model are orchestrated by a complex interplay of signaling pathways. Understanding these pathways is crucial for optimizing reprogramming strategies.
Caption: Signaling pathways in Retrorsine-induced SHPC activation.
Caption: General workflow for immunohistochemistry.
The successful application of Retrorsine-induced hepatic reprogramming hinges on the meticulous validation of the resulting cell population. By employing the markers and protocols outlined in this guide, researchers can confidently identify and characterize SHPCs, paving the way for further investigations into their therapeutic potential for liver diseases. The comparison with alternative methods highlights the evolving landscape of hepatic reprogramming and underscores the importance of continued research to optimize these powerful techniques.
References
- 1. Liver regeneration by small hepatocyte-like progenitor cells after necrotic injury by carbon tetrachloride in retrorsine-exposed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibitor cocktail promotes the proliferation of pre-existing liver progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibitor cocktail promotes the proliferation of pre-existing liver progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The combined induction of liver progenitor cells and the suppression of stellate cells by small molecules reverts chronic hepatic dysfunction [thno.org]
- 5. Effects of retrorsine on mouse hepatocyte proliferation after liver injury - PMC [pmc.ncbi.nlm.nih.gov]
Retreversine vs. Other Aurora Kinase Inhibitors: A Comparative Guide for Cell Cycle Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Retreversine with other prominent Aurora kinase inhibitors—Alisertib, Barasertib, and Danusertib—in the context of cell cycle research. We present a summary of their performance based on available experimental data, detail the methodologies for key experiments, and visualize relevant pathways and workflows to aid in your research and development efforts.
Introduction to Aurora Kinase Inhibitors
Aurora kinases are a family of serine/threonine kinases that play crucial roles in regulating mitosis.[1] Their dysregulation is frequently observed in various cancers, making them attractive targets for therapeutic intervention. Aurora kinase inhibitors interfere with the cell cycle, leading to effects such as G2/M arrest, polyploidy, and apoptosis, ultimately inhibiting cancer cell proliferation.[2][3]
This compound , a 2,6-disubstituted purine derivative, is a multi-kinase inhibitor that targets Aurora kinases A and B.[1] It has been shown to induce cell cycle arrest, apoptosis, and polyploidy in various cancer cell lines.[3] This guide compares its activity with three other well-characterized Aurora kinase inhibitors:
-
Alisertib (MLN8237): A selective Aurora A kinase inhibitor.
-
Barasertib (AZD1152): A highly selective Aurora B kinase inhibitor.
-
Danusertib (PHA-739358): A pan-Aurora kinase inhibitor, targeting Aurora A, B, and C.
Comparative Performance Data
The following tables summarize the in vitro inhibitory activity of this compound and its comparators against Aurora kinases. It is important to note that the data are compiled from various studies and may not be directly comparable due to different experimental conditions.
Table 1: In Vitro Inhibitory Activity (IC50) Against Aurora Kinases
| Inhibitor | Target Kinase(s) | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Aurora C IC50 (nM) | Selectivity Profile | Reference(s) |
| This compound | Aurora A, Aurora B | 400 | 500 | 400 | Pan-Aurora Inhibitor | |
| Alisertib (MLN8237) | Aurora A | 1.2 | 396.5 | - | >200-fold for Aurora A over Aurora B | |
| Barasertib (AZD1152-HQPA) | Aurora B | 1400 | 0.37 | - | >1000-fold for Aurora B over Aurora A | |
| Danusertib (PHA-739358) | Aurora A, B, C | 13 | 79 | 61 | Pan-Aurora Inhibitor |
Note: IC50 values can vary depending on the assay conditions (e.g., cell-free vs. cell-based assays, ATP concentration).
Cellular Effects on the Cell Cycle
Inhibition of Aurora kinases leads to distinct phenotypic changes in cells, primarily affecting mitotic progression.
Table 2: Comparison of Cellular Effects
| Inhibitor | Primary Cellular Effect(s) | Cell Cycle Arrest | Induction of Apoptosis | Induction of Polyploidy | Reference(s) |
| This compound | G2/M arrest, apoptosis, polyploidy | Yes | Yes | Yes | |
| Alisertib (MLN8237) | Mitotic arrest (defective spindle formation) | G2/M | Yes | Less prominent at selective doses | |
| Barasertib (AZD1152) | Cytokinesis failure, endoreduplication | Transient G2/M arrest | Yes | Yes | |
| Danusertib (PHA-739358) | Mitotic arrest, apoptosis, polyploidy | G2/M | Yes | Yes |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: Aurora Kinase Signaling Pathway in Mitosis.
Caption: Experimental Workflow for Evaluating Aurora Kinase Inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of an inhibitor against purified Aurora kinases.
Methodology:
-
Purified recombinant Aurora A or Aurora B kinase is incubated with a specific peptide substrate and ATP in a kinase reaction buffer.
-
The inhibitor is added at varying concentrations.
-
The kinase reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C for 30-60 minutes).
-
The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:
-
Radiometric assays: Using ³²P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based assays (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is proportional to kinase activity.
-
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
Objective: To assess the anti-proliferative activity of the inhibitor on cancer cell lines.
Methodology:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the Aurora kinase inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of the inhibitor on cell cycle progression.
Methodology:
-
Treat cancer cells with the inhibitor for a specific duration (e.g., 24 or 48 hours).
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells in ice-cold 70% ethanol and store them at -20°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.
-
Incubate the cells in the dark for at least 30 minutes.
-
Analyze the DNA content of individual cells using a flow cytometer.
-
The distribution of cells in different phases of the cell cycle (G1, S, and G2/M) is determined based on their DNA content.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the induction of apoptosis by the inhibitor.
Methodology:
-
Treat cells with the inhibitor for the desired time.
-
Harvest the cells, including the supernatant which may contain apoptotic cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
The cell populations are distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion
This compound acts as a pan-Aurora kinase inhibitor, affecting both Aurora A and B, which results in a mixed phenotype of mitotic arrest, apoptosis, and polyploidy. In comparison, Alisertib and Barasertib offer more targeted inhibition of Aurora A and B, respectively, leading to more specific cellular outcomes. Danusertib, similar to this compound, is a pan-inhibitor but exhibits different potency against the Aurora kinase family.
The choice of inhibitor will depend on the specific research question. For studies requiring broad inhibition of Aurora kinases, this compound and Danusertib are suitable options. For dissecting the specific roles of Aurora A or B, the more selective inhibitors, Alisertib and Barasertib, are preferable. The provided data and protocols serve as a valuable resource for designing and interpreting experiments involving these important cell cycle modulators.
References
Retrorsine: A Comparative Analysis of its Effects on Somatic Cell Proliferation and Viability
For Researchers, Scientists, and Drug Development Professionals
Retrorsine, a pyrrolizidine alkaloid, has garnered significant attention in biomedical research for its potent biological activities, primarily its ability to inhibit cell proliferation. This guide provides a comparative study of Retrorsine's effects on different somatic cell types, with a particular focus on hepatocytes and endothelial cells. Its performance is contrasted with other alternatives, supported by experimental data and detailed methodologies, to offer a comprehensive resource for researchers.
Comparative Effects of Retrorsine on Different Somatic Cell Types
Retrorsine's primary mechanism of action involves its metabolic activation by cytochrome P450 enzymes in the liver, leading to the formation of reactive pyrrolic metabolites. These metabolites can form DNA adducts, inducing DNA damage and triggering cell cycle arrest or apoptosis.[1][2] Consequently, its most pronounced effects are observed in hepatocytes.
Hepatocytes: In rat hepatocytes, Retrorsine is a well-established inhibitor of proliferation, inducing a cell cycle block in the G1/S, late S, and/or G2/M phases.[3] This property has been utilized in liver regeneration studies and for creating animal models for hepatocyte transplantation.[3] However, studies have shown a species-specific response, with Retrorsine having no significant effect on mouse hepatocyte proliferation.[3] In vitro studies on primary rat hepatocytes have demonstrated a concentration-dependent inhibition of proliferation. Furthermore, Retrorsine treatment in rats leads to the removal of damaged hepatocytes through apoptosis, a process mediated by the Bax protein.
Endothelial Cells: The vascular endothelium, particularly the hepatic sinusoidal endothelial cells (HSECs), is another target of Retrorsine's toxicity. In a co-culture model with hepatocytes, Retrorsine's metabolites caused significant concentration-dependent cytotoxicity to HSECs, leading to apoptosis. This is attributed to the formation of pyrrole-protein adducts, depletion of glutathione, and generation of reactive oxygen species.
Other Somatic Cell Types: Limited information is available on the effects of Retrorsine on other somatic cell types. Its reactive metabolites have been shown to cause DNA damage in rat lung, kidney, and spleen microsomes, although to a lesser extent than in the liver.
Quantitative Data Summary
The following tables summarize the quantitative effects of Retrorsine on different cell types based on available experimental data.
Table 1: Effect of Retrorsine on Hepatocyte Proliferation
| Cell Type | Species | Treatment | Effect | Quantitative Data | Reference |
| Hepatocytes | Rat | In vivo, Retrorsine + CCl4 | Inhibition of proliferation | Significantly fewer Ki-67 positive hepatocytes compared to control. | |
| Hepatocytes | Mouse | In vivo, Retrorsine + CCl4 | No effect on proliferation | Number of Ki-67 positive hepatocytes was higher than in the non-treated group. | |
| Primary Hepatocytes | Rat | In vitro, 24-hour treatment | Inhibition of proliferation | Concentration-dependent inhibition observed at 2.5, 5, and 10 mg/mL. |
Table 2: Cytotoxicity of Retrorsine in Different Cell Lines
| Cell Line | Cell Type | Species | IC50 / Effective Concentration | Exposure Time | Reference |
| HepG2 | Hepatocellular Carcinoma | Human | IC20: ~0.3 mM - 0.66 mM | Not Specified | |
| HepaRG | Hepatocellular Carcinoma | Human | 250 µM resulted in 55% viability | 24 hours | |
| Primary Hepatocytes | Rat | In vitro | IC50: 153 µM | 48 hours | |
| CYP3A4-expressing sinusoidal endothelial cells | Endothelial | Human | 600 µM resulted in 61% viability | 48 hours |
Comparison with Alternatives
Retrorsine's primary application in research is the inhibition of cell proliferation, particularly of hepatocytes. A common alternative for inducing cell cycle arrest in research is the chemotherapeutic agent Doxorubicin .
Retrorsine vs. Doxorubicin: A Mechanistic Comparison of Cell Cycle Arrest
| Feature | Retrorsine | Doxorubicin |
| Primary Mechanism | Metabolic activation to reactive pyrroles, formation of DNA adducts. | Intercalation into DNA, inhibition of topoisomerase II, generation of reactive oxygen species. |
| Cell Cycle Arrest | Primarily G1/S, late S, and/or G2/M phases in rat hepatocytes. | G2/M arrest in various cancer cell lines; can also induce G1/S arrest in some cell types. |
| Key Molecular Events | DNA damage response involving homologous recombination (HR), non-homologous end joining (NHEJ), nucleotide excision repair (NER), and base excision repair (BER) pathways. | Activation of ATM/ATR and CHK1/CHK2 pathways, p53 activation, and subsequent p21 induction. |
| Cell Type Specificity | High specificity for hepatocytes due to metabolic activation by CYP enzymes. | Broad-spectrum activity against rapidly dividing cells. |
Experimental Protocols
Protocol 1: In Vitro Inhibition of Primary Rat Hepatocyte Proliferation
Objective: To assess the dose-dependent effect of Retrorsine on the proliferation of primary rat hepatocytes.
Materials:
-
Primary rat hepatocytes
-
Cell culture medium (e.g., Williams' Medium E)
-
Retrorsine (dissolved in a suitable solvent, e.g., water)
-
Multi-well culture plates
-
Cell proliferation assay kit (e.g., MTT or BrdU)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Isolate primary rat hepatocytes using a standard collagenase perfusion method.
-
Seed the hepatocytes in multi-well plates at a predetermined density and allow them to attach for 24 hours.
-
Prepare serial dilutions of Retrorsine in the cell culture medium to achieve the desired final concentrations (e.g., 2.5, 5, 10 mg/mL).
-
Replace the medium in the wells with the Retrorsine-containing medium. Include a vehicle control group.
-
Incubate the plates for 24 hours.
-
After the incubation period, assess cell proliferation using a chosen assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence to quantify cell proliferation.
-
Calculate the percentage of proliferation inhibition relative to the vehicle control.
Protocol 2: Co-culture Model for Assessing Retrorsine-Induced Endothelial Cell Cytotoxicity
Objective: To evaluate the cytotoxicity of metabolically activated Retrorsine on hepatic sinusoidal endothelial cells (HSECs).
Materials:
-
HepaRG cells (or other hepatocyte cell line with high CYP activity)
-
Human hepatic sinusoidal endothelial cells (HSECs)
-
Transwell inserts
-
Multi-well culture plates
-
Cell culture media for both cell types
-
Retrorsine
-
Cell viability assay kit (e.g., neutral red uptake or LDH assay)
Procedure:
-
Seed HepaRG cells on the bottom of the wells of a multi-well plate and culture until differentiated.
-
Seed HSECs on the Transwell inserts.
-
Once both cell types are confluent, place the HSEC-containing Transwell inserts into the wells with the HepaRG cells.
-
Add Retrorsine at various concentrations to the culture medium in the wells.
-
Co-culture the cells for a specified period (e.g., 48 hours).
-
After incubation, remove the Transwell inserts.
-
Assess the viability of the HSECs on the inserts using a suitable cytotoxicity assay.
-
Measure the appropriate endpoint (e.g., absorbance) and calculate the percentage of cytotoxicity compared to untreated controls.
Visualizations
Caption: Experimental workflow for assessing Retrorsine's effect on hepatocyte proliferation.
Caption: Metabolic activation of Retrorsine and subsequent DNA damage pathway in hepatocytes.
References
Assessing the Long-Term Stability of the Dedifferentiated State Induced by Retreversine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The ability to induce a dedifferentiated state in somatic cells holds immense promise for regenerative medicine, disease modeling, and drug discovery. Retreversine, a synthetic purine derivative, has emerged as a key small molecule capable of inducing lineage-committed cells to revert to a more progenitor-like state. However, a critical parameter for its therapeutic and research application is the stability of this induced state over time. This guide provides a comprehensive comparison of the long-term stability of the dedifferentiated state induced by this compound against other commonly used small molecules, supported by experimental data and detailed protocols.
Introduction to Cellular Dedifferentiation and the Role of Small Molecules
Cellular differentiation is the process by which a less specialized cell becomes a more specialized cell type. Dedifferentiation is the reverse process, where a specialized cell loses its defining characteristics and reverts to a less differentiated, more plastic state. This process can be harnessed to generate patient-specific progenitor cells for therapeutic purposes.
Small molecules have gained significant traction as tools to induce dedifferentiation due to their ease of synthesis, dose-dependent activity, and temporal control over cellular processes. This compound (also known as Reversine) was one of the first small molecules identified to induce dedifferentiation[1]. Its primary mechanism of action is the inhibition of Aurora kinases, which are crucial for cell cycle regulation[2][3]. By disrupting cytokinesis, this compound can induce polyploidy and a shift towards a progenitor-like phenotype.
The long-term stability of this dedifferentiated state is paramount. An ideal inducing agent would promote a stable progenitor state that can be maintained in culture and subsequently directed to differentiate into a desired lineage upon removal of the inducing factor. Instability, on the other hand, could lead to spontaneous redifferentiation or loss of multipotency, limiting the therapeutic window and utility.
Comparative Analysis of Small Molecule-Induced Dedifferentiation
This section compares this compound with other well-established small molecules used to induce cellular dedifferentiation or reprogramming. The data presented is a synthesis of findings from multiple studies. It is important to note that direct head-to-head comparative studies on the long-term stability of the dedifferentiated state induced by these molecules are limited.
Table 1: Quantitative Comparison of Small Molecules for Inducing a Dedifferentiated State
| Small Molecule | Primary Target(s) | Typical Concentration | Reported Dedifferentiation Efficiency | Long-Term Stability of Dedifferentiated State (Post-Withdrawal) | Key Pluripotency Markers Induced |
| This compound | Aurora Kinase A, B, C | 0.1 - 5 µM | Varies by cell type | Transient; Oct4 expression decreases over time in extended culture | Oct4 |
| CHIR99021 | GSK3α/β | 1 - 10 µM | Enhancer of reprogramming | Dependent on continued presence; removal leads to decreased stemness gene expression | Nanog, Oct4, Sox2 |
| RepSox | TGF-β Type I Receptor (ALK5) | 1 - 25 µM | Can replace Sox2 in reprogramming | Can be stable for at least 60 days in some contexts; withdrawal leads to a decline in progenitor cells | Nanog |
| Valproic Acid (VPA) | Histone Deacetylases (HDACs) | 0.5 - 2 mM | Enhancer of reprogramming | Can induce stable epigenetic reprogramming and demethylation of specific genes | Oct4, Sox2 |
| Forskolin | Adenylyl Cyclase | 1 - 50 µM | Component of reprogramming cocktails | Limited data on dedifferentiation stability; can induce senescence in long-term culture | - |
Experimental Protocols
To assess the long-term stability of a dedifferentiated state, a combination of molecular and cellular assays is required. Below are detailed protocols for key experiments.
Long-Term Culture and Withdrawal Assay
Objective: To assess the maintenance of a dedifferentiated phenotype after the removal of the inducing small molecule.
Protocol:
-
Induction Phase: Culture the target somatic cells (e.g., fibroblasts) in their standard growth medium supplemented with the small molecule of interest (e.g., this compound at 1 µM) for a predetermined induction period (e.g., 7-14 days).
-
Withdrawal and Long-Term Culture: After the induction phase, wash the cells thoroughly with phosphate-buffered saline (PBS) to remove any residual small molecule.
-
Culture the cells in the standard growth medium without the small molecule for an extended period (e.g., up to 30-60 days). Passage the cells as necessary.
-
Time-Point Analysis: At regular intervals (e.g., day 0, 7, 14, 30, and 60 post-withdrawal), harvest cells for analysis of morphology, gene expression, and protein expression of dedifferentiation and pluripotency markers.
Immunofluorescence Staining for Pluripotency Markers
Objective: To visualize the expression and localization of key pluripotency proteins (e.g., Oct4, Nanog) in single cells.
Materials:
-
Cells cultured on glass coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.1% Triton X-100 in PBS)
-
Blocking buffer (5% Bovine Serum Albumin in PBS)
-
Primary antibodies (e.g., anti-Oct4, anti-Nanog)
-
Fluorescently labeled secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
Protocol:
-
Fixation: Wash cells once with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash cells three times with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash cells three times with PBS and block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate cells with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash cells three times with PBS and incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash cells three times with PBS. Stain nuclei with DAPI for 5 minutes. Wash twice with PBS and mount the coverslips on microscope slides using mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope.
Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis
Objective: To quantify the expression levels of genes associated with dedifferentiation and pluripotency (e.g., OCT4, NANOG, SOX2).
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers
-
RT-qPCR instrument
Protocol:
-
RNA Extraction: Isolate total RNA from cell pellets using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH), and the cDNA template.
-
qPCR Amplification: Perform the qPCR reaction in an RT-qPCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes using the ΔΔCt method, normalized to the reference gene.
Signaling Pathways and Visualization
Understanding the signaling pathways modulated by these small molecules is crucial for interpreting their effects on cellular identity.
This compound and the Aurora Kinase Pathway
This compound primarily functions as an inhibitor of Aurora kinases (A, B, and C). These kinases are essential for proper mitotic progression, including centrosome separation, spindle assembly, and cytokinesis. By inhibiting Aurora kinases, this compound disrupts these processes, leading to cell cycle arrest and, in some contexts, a shift towards a more progenitor-like state.
Caption: this compound inhibits Aurora kinases, disrupting mitotic progression and promoting a dedifferentiated state.
CHIR99021 and the Wnt/β-catenin Pathway
CHIR99021 is a potent inhibitor of GSK3α and GSK3β. In the canonical Wnt signaling pathway, GSK3 is part of a "destruction complex" that phosphorylates β-catenin, targeting it for degradation. By inhibiting GSK3, CHIR99021 allows β-catenin to accumulate, translocate to the nucleus, and activate the transcription of Wnt target genes, which are crucial for maintaining pluripotency.
Caption: CHIR99021 inhibits GSK3, leading to β-catenin stabilization and activation of Wnt signaling.
RepSox and the TGF-β Pathway
RepSox is a selective inhibitor of the TGF-β type I receptor, ALK5. The TGF-β signaling pathway plays a critical role in maintaining a differentiated state and promoting processes like epithelial-mesenchymal transition (EMT). By inhibiting ALK5, RepSox blocks the phosphorylation of downstream SMAD proteins, thereby preventing the transcriptional programs that maintain the somatic cell identity and facilitating reprogramming.
Caption: RepSox inhibits the TGF-β pathway, suppressing somatic gene expression and promoting dedifferentiation.
Valproic Acid and HDAC Inhibition
Valproic Acid (VPA) is a histone deacetylase (HDAC) inhibitor. HDACs remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, VPA promotes a more open chromatin state (euchromatin), allowing for the expression of pluripotency-related genes that are silenced in differentiated cells.
References
- 1. Dedifferentiation of lineage-committed cells by a small molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relation of AURKB over-expression to low survival rate in BCRA and reversine-modulated aurora B kinase in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting glioma cells by antineoplastic activity of reversine - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
